molecular formula C21H19ClN2O4 B3182296 YUM70

YUM70

Cat. No.: B3182296
M. Wt: 398.8 g/mol
InChI Key: BIQMEYCMAGHOEQ-UHFFFAOYSA-N
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Description

N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide (CAS 423145-35-1) is a synthetic organic compound with a molecular weight of 398.84 g/mol and the molecular formula C21H19ClN2O4 . This high-purity compound (98%) is supplied for advanced research applications . The specific research applications and biological targets for this compound are an area of active investigation. Researchers may be interested in its structural features, which include a 8-hydroxyquinoline scaffold, a motif found in compounds with diverse biological activities, and a benzo[1,3]dioxole (piperonyl) group . The 8-hydroxyquinoline core is known for its metal-chelating properties and has been explored in various medicinal chemistry contexts, though the specific mechanism of action for this derivative remains to be elucidated . Proper handling is essential; please consult the Safety Data Sheet (SDS) for detailed hazard information, which includes warnings for skin and eye irritation and toxicity if swallowed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-(5-chloro-8-hydroxyquinolin-7-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMEYCMAGHOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YUM70: A Targeted Approach Against Pancreatic Cancer via GRP78 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Framework

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A key cellular mechanism co-opted by cancer cells to survive under stressful tumor microenvironment conditions is the Unfolded Protein Response (UPR), a pathway chaperoned by the master regulator GRP78 (78-kDa glucose-regulated protein). YUM70, a novel hydroxyquinoline analog, has emerged as a potent and selective inhibitor of GRP78. This document provides a detailed technical overview of this compound's mechanism of action, summarizing its preclinical efficacy in pancreatic cancer models. By directly binding to and inactivating GRP78, this compound triggers overwhelming endoplasmic reticulum (ER) stress, culminating in cancer cell apoptosis.[1][2][3] This guide consolidates the quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways, serving as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: GRP78 Inhibition and ER Stress Induction

This compound's primary mechanism of action is the direct inhibition of GRP78, a key protein in the endoplasmic reticulum responsible for protein folding and managing ER stress.[1][2][4] In the high-demand environment of a pancreatic tumor, cancer cells overexpress GRP78 to promote survival and growth.[2][3][5]

This compound selectively binds to and inactivates GRP78, disrupting its function.[1][2] This inactivation leads to an accumulation of unfolded proteins within the ER, triggering a state of intense and unresolved ER stress. This stress activates the UPR, which, instead of promoting survival, initiates a pro-apoptotic signaling cascade.[1][2][5] The ultimate result is the selective elimination of pancreatic cancer cells through programmed cell death.[1]

Furthermore, this compound treatment has been shown to downregulate the expression of c-MYC, a critical oncogene associated with tumor development and maintenance in PDAC.[6] This effect on c-MYC contributes to the loss of cell viability in pancreatic cancer models.[6] A proteolysis-targeting chimera (this compound-PROTAC) has also been developed to force the complete degradation of the GRP78 protein, enhancing the therapeutic effect.[1][2][3]

Signaling Pathway Visualization

The signaling cascade initiated by this compound converges on the induction of apoptosis through the canonical ER stress pathway. The inhibition of GRP78 leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases the expression of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein), a key executioner of ER stress-mediated apoptosis.[1] This cascade culminates in the activation of caspases 3 and 7, leading to cell death.[1]

GRP78_Inhibition_Pathway This compound This compound GRP78 GRP78 (HSPA5) This compound->GRP78 inhibits cMYC c-MYC ↓ This compound->cMYC ER_Stress Increased ER Stress (Unfolded Protein Accumulation) GRP78->ER_Stress prevents p_eIF2a p-eIF2α ↑ ER_Stress->p_eIF2a ATF4 ATF4 ↑ p_eIF2a->ATF4 CHOP CHOP (DDIT3) ↑ ATF4->CHOP Caspases Caspase 3/7 Activation CHOP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Viability Reduced Cell Viability cMYC->Viability

Caption: this compound inhibits GRP78, inducing the ER stress apoptotic pathway.

Quantitative Preclinical Data

This compound has demonstrated potent cytotoxic activity against pancreatic cancer cell lines, particularly those with KRAS mutations, while showing significantly less effect on normal cells.[3][7] In vivo studies have confirmed its anti-tumor efficacy.[1][7]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values highlight this compound's selective potency against pancreatic cancer cells compared to normal pancreatic cells.[7]

Cell LineCancer TypeKRAS StatusIC50 (µM)Citation
MIA PaCa-2PancreaticMutant2.8[7]
PANC-1PancreaticMutant4.5[7]
UM59PancreaticMutant-[1][3]
BxPC-3PancreaticWild-Type9.6[7]
HPNENormal Pancreas->30[7]

Note: PANC-1 and UM59 cells were noted to be more sensitive to this compound than BxPC-3 cells.[1][3]

In Vivo Efficacy in Xenograft Model

In a preclinical mouse model, this compound administration led to significant tumor growth inhibition without causing noticeable toxicity.[6][7]

ModelCell LineTreatmentDosage & ScheduleOutcomeCitation
XenograftMIA PaCa-2This compound30 mg/kg; i.p. 5 days/week for 7 weeksSignificant tumor growth delay[7]
XenograftMIA PaCa-2This compound30 mg/kg; 5 days/week for 48 daysNo significant change in body weight[6]
Pharmacokinetic Properties

Basic pharmacokinetic parameters have been established in mice.[7]

AdministrationParameterValueUnitCitation
Intravenous (IV)t1/21.40h[7]
Intravenous (IV)CL724.04mL/h/kg[7]
Oral (p.o.)Bioavailability6.71%[7]

Key Experimental Protocols

The following sections provide an overview of the methodologies used to establish the mechanism of action and efficacy of this compound.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the IC50 of this compound in pancreatic cancer and normal cell lines.

  • Cell Lines: MIA PaCa-2, PANC-1, BxPC-3 (pancreatic cancer), HPNE (normal pancreatic).[7]

  • Method:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

    • Absorbance is read using a plate reader.

    • Data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Protein Expression
  • Objective: To measure changes in the levels of key proteins in the ER stress and apoptosis pathways.

  • Method:

    • Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound (e.g., 5 µM for 24 hours) or a vehicle control.[7]

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GRP78, p-eIF2α, ATF4, CHOP, Caspase-3, Actin).

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Method:

    • MIA PaCa-2 cells are harvested and injected subcutaneously into the flank of the mice.[6]

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into treatment (this compound) and vehicle control groups.

    • This compound is administered intraperitoneally (i.p.) at a dose of 30 mg/kg, five days a week, for the duration of the study (e.g., 48 days).[6]

    • Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Culture MIA PaCa-2 Cells Injection 2. Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth 3. Allow Tumor Growth (to ~100 mm³) Injection->Tumor_Growth Randomization 4. Randomize Mice Tumor_Growth->Randomization Treatment 5. Administer this compound (30 mg/kg, i.p.) Randomization->Treatment Control 5. Administer Vehicle Randomization->Control Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Caption: Workflow for the in vivo pancreatic cancer xenograft model.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for pancreatic cancer by targeting a fundamental survival mechanism of cancer cells—the GRP78-chaperoned UPR.[1][2] Its ability to induce potent ER stress-mediated apoptosis, especially in KRAS-mutant cancers, underscores its potential.[1][3] Preclinical data demonstrate significant in vitro and in vivo efficacy with a favorable safety profile.[2][3] Furthermore, this compound shows strong synergistic effects when combined with topoisomerase (Topotecan) and HDAC (Vorinostat) inhibitors, suggesting its utility in combination therapy regimens to overcome drug resistance.[2][3][5] Future research should focus on detailed toxicology studies, optimizing drug delivery, and initiating clinical trials to translate these compelling preclinical findings into effective treatments for pancreatic cancer patients.

References

The Molecular Target of YUM70: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YUM70 is a novel small-molecule inhibitor belonging to the hydroxyquinoline class that demonstrates significant potential in oncology. Extensive research has identified its direct molecular target as the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1][2][3][4][5] this compound exerts its anti-cancer effects by binding to and inhibiting the ATPase activity of GRP78, a master regulator of endoplasmic reticulum (ER) homeostasis.[4][6] This inhibition triggers the Unfolded Protein Response (UPR), leading to ER stress-mediated apoptosis in cancer cells.[1][2][3][5] This technical guide provides an in-depth overview of this compound, its molecular target, mechanism of action, and the experimental methodologies used in its characterization.

Core Molecular Target: GRP78 (HSPA5)

This compound directly targets GRP78, a key chaperone protein residing in the endoplasmic reticulum.[1][3][7] GRP78 plays a crucial role in protein folding and assembly, and in maintaining ER homeostasis.[8] In the high-stress environment of cancer cells, characterized by increased protein synthesis, GRP78 is often overexpressed to promote cell survival.[1][3] By inhibiting GRP78, this compound disrupts these pro-survival mechanisms.

Mechanism of Action

The primary mechanism of action of this compound involves the allosteric inhibition of GRP78's ATPase activity.[2] This inactivation leads to an accumulation of unfolded proteins in the ER, thereby inducing ER stress and activating the UPR.[1][2][5] Prolonged ER stress ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][2]

Signaling Pathway

The inhibition of GRP78 by this compound initiates a cascade of signaling events within the UPR pathway. A key pathway activated is the PERK/eIF2α/ATF4/CHOP axis.[6][8] This leads to the upregulation of pro-apoptotic proteins and ultimately, cell death. Recent studies have also revealed that this compound-mediated GRP78 inhibition can suppress the expression of the oncoprotein c-MYC by upregulating the translation inhibitor 4E-BP1.[7]

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 (HSPA5) This compound->GRP78 Inhibits ATPase Activity UPR Unfolded Protein Response (UPR) GRP78->UPR Activates cMYC c-MYC GRP78->cMYC Suppresses via 4E-BP1 upregulation fourEBP1 4E-BP1 GRP78->fourEBP1 Upregulates PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Translation Translation Inhibition fourEBP1->cMYC Inhibits Translation

This compound Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay
IC50 (GRP78 ATPase Activity)1.5 µMATPase Assay
Table 1: In Vitro Activity of this compound
Cell Line Cancer Type IC50 (Cytotoxicity)
MIA PaCa-2Pancreatic2.8 µM
PANC-1Pancreatic4.5 µM
BxPC-3Pancreatic9.6 µM
HPNE (Normal)Pancreatic>30 µM
Table 2: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines[4]
Parameter Value Administration Model
In Vivo Efficacy30 mg/kgIntraperitonealMIA PaCa-2 Xenograft
Half-life (t1/2)1.40 hIntravenous (15 mg/kg)Mouse
Bioavailability6.71%Oral (30 mg/kg)Mouse
Table 3: In Vivo and Pharmacokinetic Data for this compound[4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm the direct binding of this compound to GRP78 in a cellular context.

  • Cell Lysis: PANC-1 cells are harvested and lysed.

  • Treatment: The cell lysates are treated with either DMSO (vehicle control) or this compound.

  • Heating: The treated lysates are divided into aliquots and heated at various temperatures.

  • Centrifugation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

  • Western Blot Analysis: The supernatant containing the soluble proteins is analyzed by Western blotting using an antibody specific for GRP78.

  • Data Analysis: The amount of soluble GRP78 at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) A PANC-1 Cell Lysate B Treat with this compound or DMSO A->B C Heat at Different Temperatures B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Analyze Soluble Fraction by Western Blot (anti-GRP78) D->E F Quantify and Compare Melting Curves E->F

CETSA Experimental Workflow
GRP78 ATPase Activity Assay

This biochemical assay measures the inhibitory effect of this compound on the enzymatic activity of GRP78.

  • Reaction Mixture: A reaction mixture containing purified full-length GRP78, ATP, and a suitable buffer is prepared.

  • Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for ATP hydrolysis by GRP78.

  • Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green-based assay).

  • Data Analysis: The percentage of inhibition of GRP78 ATPase activity is calculated for each concentration of this compound to determine the IC50 value.[9]

Western Blot Analysis for UPR and Apoptosis Markers

This technique is employed to detect changes in the expression levels of key proteins involved in the UPR and apoptosis pathways following this compound treatment.

  • Cell Treatment: Cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound at various concentrations and for different time points.

  • Protein Extraction: Total protein is extracted from the treated cells.

  • SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for UPR markers (e.g., p-eIF2α, ATF4, CHOP) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).

  • Detection: The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.

  • Analysis: The protein bands are visualized and quantified to determine the effect of this compound on the expression of these markers.[1]

Conclusion

This compound is a promising therapeutic agent that selectively targets GRP78, a critical regulator of ER homeostasis in cancer cells. Its mechanism of action, involving the induction of ER stress-mediated apoptosis, provides a clear rationale for its development as an anti-cancer drug. The comprehensive data presented in this guide, from its direct molecular target and signaling pathways to its quantitative efficacy and the experimental protocols for its characterization, underscore the significant scientific foundation supporting the continued investigation of this compound in oncology.

References

YUM70: A Novel GRP78 Inhibitor for Pancreatic Cancer Therapy - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), is a compelling therapeutic target in oncology due to its role in promoting cancer cell survival and proliferation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of YUM70, a novel, potent, and selective small-molecule inhibitor of GRP78. This compound, a hydroxyquinoline analog, has demonstrated significant preclinical efficacy in pancreatic cancer models by inducing endoplasmic reticulum (ER) stress-mediated apoptosis. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its characterization, and presents key quantitative data in a structured format to facilitate further research and development.

Introduction: The Role of GRP78 in Cancer

Cancer cells exhibit a high demand for protein synthesis and folding, leading to significant stress on the endoplasmic reticulum (ER). To cope with this, cancer cells activate the unfolded protein response (UPR), a signaling network that can promote either cell survival or apoptosis.[1][2][3] GRP78, also known as BiP or HSPA5, is a master regulator of the UPR.[3][4] Under normal conditions, GRP78 binds to and inactivates the three ER stress sensors: PERK, IRE1α, and ATF6.[5] Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of the UPR.[1] In many cancers, including pancreatic cancer, GRP78 is overexpressed and plays a crucial role in promoting tumor growth, survival, and drug resistance.[3][4] Therefore, inhibiting GRP78 presents a promising therapeutic strategy to selectively target cancer cells.

Discovery of this compound

This compound was identified as a potent GRP78 inhibitor through a phenotypic screen of a large in-house library of drug-like compounds.[6] It is a novel hydroxyquinoline analog that has shown significant efficacy in pancreatic cancer models, both as a monotherapy and in combination with other approved drugs like topotecan and vorinostat.[1][3]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to the discovering institution, a representative synthesis can be proposed based on established methods for the synthesis of 8-hydroxyquinoline derivatives. The core structure of this compound is a substituted 8-hydroxyquinoline. A plausible synthetic route would involve a multi-step process starting from commercially available precursors.

Representative Synthesis Protocol:

  • Step 1: Synthesis of the 8-hydroxyquinoline core. This can be achieved through various established methods such as the Skraup synthesis, which involves the reaction of an aminophenol with glycerol, or the Friedländer annulation, which condenses an o-aminobenzaldehyde with a ketone.

  • Step 2: Functionalization of the quinoline ring. Subsequent steps would involve the introduction of the specific substituents present in this compound. This could include reactions such as chlorination to introduce the chloro group and an amination reaction to introduce the substituted amine side chain. The exact sequence and reaction conditions would be optimized to achieve the desired product with high yield and purity.

  • Step 3: Purification. The final compound would be purified using standard techniques such as column chromatography and recrystallization to obtain this compound of high purity suitable for biological testing.

Quantitative Data

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/AssayReference
GRP78 ATPase Activity IC50 1.5 µMFull-length GRP78 protein[1][2]
Cytotoxicity IC50 2.8 µMMIA PaCa-2 (Pancreatic)[1]
4.5 µMPANC-1 (Pancreatic)[1]
9.6 µMBxPC-3 (Pancreatic)[1]
>30 µMHPNE (Normal Pancreatic)[1]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterValue (30 mg/kg, p.o.)Value (15 mg/kg, i.v.)Reference
Bioavailability 6.71%-[1]
Half-life (t1/2) 2.74 h1.40 h[1]
Clearance (CL) 9230.15 mL/h/kg724.04 mL/h/kg[1]
Volume of Distribution (Vss) -1162.73 mL/kg[1]

Mechanism of Action: Induction of ER Stress-Mediated Apoptosis

This compound directly binds to GRP78 and inhibits its ATPase activity.[1] This inhibition leads to the dissociation of GRP78 from the ER stress sensors PERK and IRE1α, resulting in the activation of the UPR.[7] The sustained activation of the UPR ultimately triggers apoptosis in pancreatic cancer cells.[1][3][5]

Signaling Pathway Diagram

GRP78_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_this compound cluster_Apoptosis Apoptosis GRP78 GRP78 PERK_inactive PERK (inactive) GRP78->PERK_inactive IRE1a_inactive IRE1α (inactive) GRP78->IRE1a_inactive ATF6_inactive ATF6 (inactive) GRP78->ATF6_inactive UnfoldedProteins Unfolded Proteins GRP78->UnfoldedProteins PERK_active PERK (active) PERK_inactive->PERK_active IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active ATF6_active ATF6 (active) ATF6_inactive->ATF6_active UnfoldedProteins->GRP78 This compound This compound This compound->GRP78 Inhibition Apoptosis Apoptosis PERK_active->Apoptosis IRE1a_active->Apoptosis ATF6_active->Apoptosis Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation CompoundLibrary Compound Library Screen YUM70_ID This compound Identification CompoundLibrary->YUM70_ID Synthesis Chemical Synthesis YUM70_ID->Synthesis MTT MTT Assay (Cytotoxicity) Synthesis->MTT CoIP Co-Immunoprecipitation (Target Engagement) Synthesis->CoIP WesternBlot Western Blot (UPR Activation) Synthesis->WesternBlot Xenograft Pancreatic Cancer Xenograft Model MTT->Xenograft CoIP->Xenograft WesternBlot->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy

References

YUM70: A Novel Inducer of Endoplasmic Reticulum Stress and Apoptosis in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YUM70, a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), and its role in inducing endoplasmic reticulum (ER) stress-mediated apoptosis, particularly in pancreatic cancer.[1][2][3]

Introduction to this compound and its Target, GRP78

This compound is a potent and selective hydroxyquinoline analog that targets GRP78, a key regulator of ER stress signaling.[1][2][4] GRP78, also known as BiP, is a major chaperone in the ER, responsible for proper protein folding and quality control.[5][6] In the high-stress microenvironment of cancer cells, where protein synthesis is rampant, GRP78 is often overexpressed to help cancer cells survive.[5][7] this compound directly binds to GRP78, inhibiting its ATPase activity and leading to an accumulation of unfolded proteins in the ER, thereby triggering the Unfolded Protein Response (UPR).[1][2][4]

Mechanism of Action: Induction of ER Stress and Apoptosis

This compound's primary mechanism of action involves the allosteric inhibition of GRP78, which sets off a cascade of events culminating in apoptosis.[8] By inactivating GRP78, this compound induces a state of prolonged ER stress, activating the three canonical UPR pathways: PERK, IRE1, and ATF6.[1][2][9] This leads to the upregulation of key ER stress markers and transcription factors, including the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.[1][2] The sustained activation of the UPR, particularly the pro-apoptotic CHOP pathway, ultimately commits the cell to apoptosis, as evidenced by the cleavage of PARP and caspase-3.[2]

Signaling Pathway of this compound-Induced ER Stress and Apoptosis

YUM70_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UPR Unfolded Protein Response (UPR) GRP78->UPR Initiates PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.

Quantitative Data on this compound's Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo models of pancreatic cancer.[1][2][4]

ParameterCell LineValueReference
IC50 (GRP78 ATPase Activity) -1.5 µM[4][10]
IC50 (Cytotoxicity) MIA PaCa-22.8 µM[4]
PANC-14.5 µM[4]
BxPC-39.6 µM[4]
HPNE (normal pancreatic)>30 µM[4]
In Vivo Efficacy (Xenograft) MIA PaCa-230 mg/kg[4]

Experimental Protocols

Cell Viability Assay

To determine the cytotoxic effects of this compound, a standard MTS or MTT assay can be employed.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-30 µM) for 24-72 hours.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the expression levels of key proteins in the UPR pathway.

  • Cell Lysis: Treat cells with this compound for the desired time and dose, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.

  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control to determine the fold-change in caspase activity.

Experimental and Drug Development Workflow

The development of this compound as a therapeutic agent follows a structured workflow from initial discovery to preclinical evaluation.

YUM70_Workflow cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Screen High-Throughput Screening Hit Hit Identification (this compound) Screen->Hit InVitro In Vitro Studies (Cytotoxicity, Mechanism) Hit->InVitro InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I Tox->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3

Caption: Workflow for the development of this compound as a therapeutic.

Broader Therapeutic Potential

Recent studies have expanded the potential applications of this compound beyond pancreatic cancer. It has been shown to suppress c-MYC expression in various cancer models and exhibits antiviral properties by inhibiting SARS-CoV-2 entry and replication.[6][7][11] This suggests that targeting GRP78 with this compound could be a promising strategy for a range of diseases characterized by cellular stress and protein misfolding.

Conclusion

This compound represents a promising new class of anticancer agents that selectively target the ER stress response pathway in cancer cells.[1][2] Its ability to induce apoptosis through GRP78 inhibition, coupled with its efficacy in preclinical models, makes it a strong candidate for further clinical development, both as a monotherapy and in combination with other anticancer drugs.[2][3][5]

References

YUM70 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel GRP78 Inhibitor for Pancreatic Cancer Therapy

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of YUM70, a novel hydroxyquinoline analog that targets the 78-kDa glucose-regulated protein (GRP78). This compound has demonstrated significant preclinical efficacy as a monotherapy and in combination with other agents in pancreatic cancer models.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GRP78 inhibitors.

Core Compound Profile: this compound

This compound is a potent and selective inhibitor of GRP78, a key regulator of endoplasmic reticulum (ER) stress signaling.[1][5] By directly binding to and inactivating GRP78, this compound induces ER stress-mediated apoptosis in pancreatic cancer cells.[1][2][3] It has shown efficacy in both in vitro and in vivo models, with a favorable pharmacokinetic profile.[1][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of this compound and its analogs, providing insights into the key structural features required for potent GRP78 inhibition and cytotoxicity against pancreatic cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Against Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (μM)Notes
This compoundMIA PaCa-22.8KRAS mutant
This compoundPANC-14.5KRAS mutant
This compoundBxPC-39.6KRAS wild-type
This compoundHPNE>30Normal pancreatic tissue-derived cells

Data compiled from multiple sources.[4][5]

Table 2: Structure-Activity Relationship of this compound Analogs

CompoundModificationGRP78 ATPase Inhibition IC50 (μM)Cytotoxicity (Cell Line)Key Finding
This compoundHydroxyl group at position X1.5Potent (MIA PaCa-2, PANC-1)The hydroxyl group is crucial for activity.
YUM117Replacement of OH with OCH3Not specifiedDecreased potencyMethoxy group reduces inhibitory effect.
YUM245Replacement of OH with OCH3Not specifiedDecreased potencyConfirms the importance of the hydroxyl group.

This table is based on descriptive information from the available literature.[1]

Mechanism of Action: Inducing ER Stress-Mediated Apoptosis

This compound's primary mechanism of action involves the inhibition of GRP78's ATPase activity.[5] This disruption of GRP78 function leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2] Prolonged ER stress ultimately activates the apoptotic pathway.

The signaling cascade initiated by this compound involves the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.[1][6] CHOP, a key transcription factor in ER stress-mediated apoptosis, upregulates pro-apoptotic genes, leading to the cleavage of PARP and caspase-3, and subsequent cell death.[1]

YUM70_Mechanism_of_Action This compound This compound GRP78 GRP78 (ATPase activity) This compound->GRP78 Inhibits ER_Stress ER Stress This compound->ER_Stress Induces UPR Unfolded Protein Response (UPR) GRP78->UPR Regulates p_eIF2a p-eIF2α UPR->p_eIF2a ER_Stress->UPR Activates ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Promotes

Figure 1. this compound Mechanism of Action Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Procedure:

    • Subcutaneously implant human pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to treatment groups (e.g., vehicle control and this compound).

    • Administer this compound (e.g., 30 mg/kg intraperitoneally, 5 days a week) or vehicle control.[5]

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in the ER stress and apoptotic pathways.

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., GRP78, CHOP, cleaved caspase-3, PARP).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify band intensities relative to a loading control (e.g., actin or GAPDH).

Logical Flow of this compound Development and Validation

The discovery and preclinical validation of this compound followed a logical progression from initial screening to in vivo efficacy studies.

YUM70_Development_Workflow cluster_discovery Discovery & SAR cluster_mechanistic Mechanism of Action Studies cluster_preclinical Preclinical Validation Library Hydroxyquinoline Library Synthesis Screening In Vitro Screening (Cytotoxicity) Library->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_ID Lead Identification (this compound) SAR->Lead_ID Target_ID Target Identification (GRP78) Lead_ID->Target_ID Binding_Assay Binding Affinity Confirmation Target_ID->Binding_Assay Pathway_Analysis Signaling Pathway Elucidation Binding_Assay->Pathway_Analysis In_Vivo In Vivo Efficacy (Xenograft Model) Pathway_Analysis->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity Combination Combination Therapy Studies In_Vivo->Combination

Figure 2. this compound Development and Validation Workflow.

Conclusion and Future Directions

This compound represents a promising new class of GRP78 inhibitors with significant potential for the treatment of pancreatic cancer. The structure-activity relationship studies have highlighted the critical importance of the hydroxyquinoline scaffold and the hydroxyl group for its potent activity. Further optimization of this scaffold could lead to the development of even more potent and selective GRP78 inhibitors. Future research should focus on expanding the SAR studies, elucidating the precise binding mode of this compound with GRP78 through co-crystallization studies, and exploring its efficacy in a broader range of cancer types that are known to be dependent on the UPR for survival. Additionally, the development of a this compound-based PROTAC (PROteolysis TArgeting Chimera) has been initiated to force the degradation of GRP78, offering an alternative therapeutic strategy.[1][2][3]

References

Preclinical In Vivo Efficacy of YUM70: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of YUM70, a novel small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78). The data and methodologies presented herein are targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of this compound's anti-tumor activity in a pancreatic cancer xenograft model.

Core Findings

This compound has demonstrated significant in vivo efficacy in inhibiting tumor growth in a pancreatic cancer xenograft model.[1][2] Treatment with this compound resulted in a statistically significant delay in tumor progression without inducing systemic toxicity in the treated animals.[1][2] The underlying mechanism of action is attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1][3]

Quantitative Data Summary

The in vivo anti-tumor activity of this compound was evaluated in a xenograft model using MIA PaCa-2 human pancreatic cancer cells. The key quantitative findings from this study are summarized in the tables below.

Table 1: In Vivo Efficacy of this compound in MIA PaCa-2 Xenograft Model

ParameterVehicle ControlThis compound-TreatedSignificance
Treatment Dose-30 mg/kg-
Administration RouteIntraperitonealIntraperitoneal-
Dosing Schedule5 days/week for 7 weeks5 days/week for 7 weeks-
Tumor GrowthProgressiveSignificantly Delayedp < 0.05

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Half-life (t½)> 84 minutes
Bioavailability (p.o.)6.71%
Clearance (CL) (i.v.)724.04 mL/h/kg
Volume of Distribution (Vss) (i.v.)1162.73 mL/kg
Clearance (CL) (p.o.)9230.15 mL/h/kg

Data derived from a pharmacokinetic study in mice.[4][5]

Experimental Protocols

MIA PaCa-2 Xenograft Model

A detailed methodology for the in vivo efficacy study is as follows:

  • Animal Model: Female NCr nude mice were utilized for the study.[1] All animal experiments were conducted in accordance with approved institutional animal care and use committee protocols.

  • Cell Line: MIA PaCa-2 human pancreatic cancer cells were used to establish the xenografts.

  • Tumor Implantation: Subcutaneous xenografts were established by implanting MIA PaCa-2 cells on the dorsal flank of the mice.[1]

  • Group Allocation: Mice were randomly assigned to either the control group (n=5) or the this compound treatment group (n=5) once the average tumor size reached 50 mm³.[1]

  • Drug Formulation and Administration:

    • This compound was formulated for intraperitoneal injection at a concentration of 30 mg/kg.[1][2]

    • The vehicle control consisted of a solution of 10% DMSO, 70% propylene glycol, and 20% saline.[1]

    • Both this compound and the vehicle were administered five days a week for a total duration of seven weeks.[1][2]

  • Tumor Measurement: Tumor size was monitored twice weekly using caliper measurements. Tumor volumes were calculated using the formula: 0.5 × D × d², where 'D' is the longest diameter and 'd' is the shortest perpendicular diameter.[1]

  • Toxicity Assessment: Animal body weight was monitored throughout the study as a measure of systemic toxicity.[6]

  • Immunohistochemistry (IHC): At the end of the study, tumors were excised, and IHC staining for the proliferation marker Ki67 was performed on tumor sections.[6]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the molecular mechanism through which this compound induces apoptosis in cancer cells.

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 inhibition UPR Unfolded Protein Response (UPR) GRP78->UPR activates ER_Stress ER Stress UPR->ER_Stress PERK PERK ER_Stress->PERK Apoptosis Apoptosis eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis

This compound mechanism of action leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Assessment

The logical flow of the preclinical in vivo study is depicted in the diagram below.

In_Vivo_Workflow start Start cell_culture MIA PaCa-2 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~50 mm³ implantation->tumor_growth randomization Randomization into Control & this compound Groups tumor_growth->randomization treatment Dosing (5 days/week, 7 weeks) randomization->treatment monitoring Tumor & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & IHC Analysis endpoint->analysis end End analysis->end

Workflow of the this compound preclinical in vivo study.

References

An In-depth Technical Guide on the Influence of YME1L on the Unfolded Protein Response Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature and database searches for "YUM70" did not yield any relevant results in the context of the Unfolded Protein Response (UPR). It is highly probable that this is a typographical error. This guide will focus on YME1L (YME1 Like 1, ATPase AAA Family Domain Containing 3), a mitochondrial protease with a documented role in cellular stress responses that intersect with the UPR pathway.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the role of YME1L in modulating the Unfolded Protein Response, with a focus on the PERK signaling arm. The guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding and further research in this area.

Introduction to YME1L and the Unfolded Protein Response

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore proteostasis through three main signaling branches initiated by the ER-transmembrane proteins: PERK, IRE1α, and ATF6. These pathways collectively reduce protein translation, increase the production of chaperones, and enhance ER-associated degradation (ERAD)[1][2]. If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch to inducing apoptosis[3][4].

YME1L is an ATP-dependent AAA+ protease located in the mitochondrial inner membrane. It plays a critical role in mitochondrial protein quality control by degrading misfolded or unassembled protein subunits[5][6][7]. YME1L is also involved in processing key proteins that regulate mitochondrial dynamics, such as OPA1, and phospholipid metabolism[5][6][8]. The functional integrity of mitochondria and the ER are tightly linked, and stress in one organelle can impact the other. Recent evidence has highlighted a specific interaction between YME1L and the PERK branch of the UPR, demonstrating a coordinated response to cellular stress.

Quantitative Data on YME1L's Effect on the UPR Pathway

The following tables summarize quantitative findings from studies investigating the interplay between YME1L and the UPR pathway, particularly under conditions of ER stress.

Table 1: Effect of YME1L Depletion on UPR-Related Protein Levels Under ER Stress

Cell TypeConditionTarget ProteinChange upon YME1L DepletionReference
MEFThapsigargin (Tg) TreatmentPRELID1Reduction is inhibited[9][10]
HeLaThapsigargin (Tg) TreatmentElongated MitochondriaReduction in formation[11]
SHSY5YArsenite (As(III)) TreatmentCleaved PARPIncreased levels[8]

Table 2: Impact of YME1L Knockdown on Cellular Processes Linked to UPR

Cell LineParameter MeasuredEffect of YME1L KnockdownQuantitative ChangeReference
HEK293YME1L mRNA levelsEfficient depletion<25% of control[5]
HEK293YME1L protein levelsEfficient depletion<10% of control[5]
HEK293Cell ProliferationImpairedNot specified[5]
SHSY5YCell Viability (with As(III))Decreased~20% reduction at 50 µM As(III)[8]
Porcine EmbryosBlastocyst RateDecreased21.67% vs 46.33% in control[12]

Core Signaling Pathway: YME1L and the PERK Branch of the UPR

During ER stress, the PERK pathway is activated, leading to the phosphorylation of eIF2α and a general attenuation of protein translation[2][13][14]. This translational attenuation affects the levels of short-lived proteins, including the mitochondrial protein PRELID1, a known substrate of YME1L[9][10]. YME1L mediates the degradation of PRELID1. The reduction in PRELID1, downstream of PERK signaling, leads to an accumulation of phosphatidic acid on the outer mitochondrial membrane, which in turn promotes protective mitochondrial elongation by inhibiting fission[9]. Therefore, YME1L acts as a crucial effector in a signaling cascade that connects ER stress to adaptive changes in mitochondrial morphology.

YME1L_PERK_Pathway ER_Stress ER Stress (e.g., Thapsigargin) PERK PERK Activation ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a Translation Global Translation Attenuation eIF2a->Translation PRELID1_Synth PRELID1 Synthesis↓ Translation->PRELID1_Synth PRELID1_Levels PRELID1 Levels↓ PRELID1_Synth->PRELID1_Levels YME1L YME1L PRELID1_Deg PRELID1 Degradation YME1L->PRELID1_Deg mediates PRELID1_Deg->PRELID1_Levels PA OMM Phosphatidic Acid (PA) Accumulation PRELID1_Levels->PA Mito_Elongation Mitochondrial Elongation (Protective) PA->Mito_Elongation inhibits fission

Caption: YME1L in the PERK-mediated mitochondrial response to ER stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the YME1L-UPR axis.

Analysis of UPR Activation Markers by Western Blot

This protocol is for detecting the phosphorylation of PERK and eIF2α, and changes in the levels of ATF4 and CHOP, which are key markers of the PERK branch of the UPR[15][16].

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-YME1L, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Culture and treat cells as required (e.g., with Thapsigargin to induce ER stress).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Quantify protein concentration of the supernatant.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply chemiluminescent substrate and visualize bands using an imaging system.

  • Quantify band intensity and normalize to a loading control.

Analysis of XBP1 mRNA Splicing by RT-PCR

This protocol detects the activation of the IRE1α branch of the UPR by assessing the unconventional splicing of XBP1 mRNA[17][18][19][20].

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • Reverse transcription kit.

  • PCR primers flanking the 26-nucleotide intron in XBP1 mRNA.

  • Taq DNA polymerase and PCR buffer.

  • Agarose gel and electrophoresis equipment.

Procedure:

  • Extract total RNA from treated and untreated cells.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform PCR using primers that amplify both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1.

  • Resolve PCR products on a 3-4% agarose gel.

  • Visualize bands under UV light. The unspliced product will be a larger band, and the spliced product will be a smaller band (due to the removal of the 26-nt intron).

shRNA-mediated Knockdown of YME1L

This protocol describes the stable knockdown of YME1L to study its loss-of-function effects[5][12].

Materials:

  • HEK293T cells (for lentiviral packaging).

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • shRNA construct targeting YME1L in a lentiviral vector (e.g., pLKO.1).

  • Scrambled shRNA control vector.

  • Transfection reagent.

  • Target cell line.

  • Puromycin (or other selection antibiotic).

Procedure:

  • Co-transfect HEK293T cells with the YME1L-shRNA (or scrambled control) vector and packaging plasmids.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter.

  • Transduce the target cell line with the viral supernatant in the presence of polybrene.

  • After 24 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

  • Select for stably transduced cells for 1-2 weeks.

  • Verify knockdown efficiency by qPCR and/or Western blot for YME1L.

Experimental and Logical Workflows

Visualizing the workflow for investigating the YME1L-UPR connection can clarify the experimental strategy.

Experimental_Workflow cluster_0 Cell Model Preparation cluster_1 Stress Induction cluster_2 Endpoint Analysis WT Wild-Type (WT) Cells KD YME1L Knockdown (KD) Cells Control Control (Vehicle) WT->Control ER_Stress ER Stress Inducer (e.g., Thapsigargin) WT->ER_Stress KD->Control KD->ER_Stress WB Western Blot (p-PERK, p-eIF2a, PRELID1) ER_Stress->WB RTPCR RT-PCR (XBP1 Splicing) ER_Stress->RTPCR Microscopy Microscopy (Mitochondrial Morphology) ER_Stress->Microscopy Viability Cell Viability Assay ER_Stress->Viability

Caption: General workflow for studying YME1L's role in the UPR.

Conclusion and Future Directions

The mitochondrial protease YME1L is emerging as a key player in the crosstalk between mitochondrial quality control and the ER-initiated Unfolded Protein Response. The evidence strongly points to a role for YME1L as a downstream effector of the PERK signaling pathway, linking ER stress to the adaptive remodeling of mitochondria. This connection underscores the importance of inter-organellar communication in maintaining cellular homeostasis.

Future research should aim to:

  • Identify other mitochondrial substrates of YME1L that are affected by UPR activation.

  • Investigate whether YME1L has any influence on the IRE1α or ATF6 branches of the UPR.

  • Explore the therapeutic potential of modulating YME1L activity in diseases characterized by chronic ER stress, such as neurodegenerative disorders and metabolic diseases.

By further elucidating this pathway, new opportunities for therapeutic intervention in a range of human diseases may be uncovered.

References

The Discovery of YUM70: A Hydroxyquinoline Analog Targeting GRP78 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YUM70 is a novel hydroxyquinoline analog identified as a potent and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2] By directly binding to and inhibiting the ATPase activity of GRP78, this compound induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells, particularly in pancreatic cancer.[1][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction: Targeting ER Stress in Cancer

The endoplasmic reticulum is a critical organelle responsible for protein folding and modification.[1] Cancer cells, with their high proliferation rates and protein synthesis demands, experience significant ER stress.[1][5] To survive, cancer cells upregulate chaperone proteins like GRP78, which helps manage the unfolded protein load and suppress apoptotic signaling.[1][4] This reliance on GRP78 presents a therapeutic vulnerability. This compound was discovered through a phenotypic screen of approximately 40,000 compounds for cytotoxic activity against cancer cells and was identified as a promising agent that exploits this vulnerability.[1]

This compound: A Potent GRP78 Inhibitor

This compound is a derivative of 8-hydroxyquinoline.[1] Its discovery and development represent a significant step forward in targeting the ER stress response for cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

ParameterValueCell Line / TargetReference
GRP78 ATPase Inhibition (IC50) 1.5 µMFull-length GRP78[6]
Cytotoxicity (IC50) 2.8 µMMIA PaCa-2[6]
4.5 µMPANC-1[6]
9.6 µMBxPC-3[6]
>30 µMHPNE (normal)[6]

Table 1: In vitro activity of this compound.

ParameterValueModelReference
Tumor Growth Inhibition Significant reduction (p < 0.05)MIA PaCa-2 xenograft in nude mice[4]
In vivo Efficacy Dose 30 mg/kg, intraperitoneallyMIA PaCa-2 xenograft in nude mice[6]

Table 2: In vivo efficacy of this compound.

Mechanism of Action: Induction of ER Stress-Mediated Apoptosis

This compound exerts its anticancer effects by directly targeting GRP78, leading to a cascade of events that culminate in apoptosis.

Signaling Pathway

The binding of this compound to GRP78 disrupts its normal function, leading to the activation of the three main branches of the UPR: PERK, IRE1, and ATF6.[1] The primary pathway leading to apoptosis upon this compound treatment is the PERK-eIF2α-ATF4-CHOP axis.[7]

YUM70_Mechanism cluster_Cytoplasm Cytoplasm / Nucleus This compound This compound GRP78 GRP78 This compound->GRP78 inhibits PERK_active PERK (active) This compound->PERK_active leads to activation PERK_inactive PERK (inactive) GRP78->PERK_inactive keeps inactive IRE1_inactive IRE1 (inactive) GRP78->IRE1_inactive keeps inactive ATF6_inactive ATF6 (inactive) GRP78->ATF6_inactive keeps inactive UP Unfolded Proteins UP->GRP78 sequesters eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Figure 1: this compound Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Chemical Synthesis of this compound

While the primary publication indicates that the detailed synthesis protocol for this compound is available in the supplementary materials, this specific information could not be located in the publicly available documents as of November 2025.[2] However, this compound is an 8-hydroxyquinoline derivative.[1] The general synthesis of similar compounds often involves multi-step reactions, including the Skraup synthesis or variations thereof to form the quinoline core, followed by functional group manipulations to introduce the specific substituents.[8]

Cell Viability (MTT) Assay
  • Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1, BxPC-3) and normal pancreatic cells (HPNE) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Culture pancreatic cancer cells and treat with this compound at indicated concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions are recommended based on the primary literature:

    • GRP78 (1:1000)

    • Cleaved Caspase-3 (1:1000)

    • Cleaved PARP (1:1000)

    • p-eIF2α (1:1000)

    • ATF4 (1:1000)

    • CHOP (1:1000)

    • β-actin (1:5000)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
  • Plate cells in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to attach overnight.

  • Treat cells with this compound at desired concentrations for the specified duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Nascent RNA Sequencing (Bru-seq)
  • Culture MIA PaCa-2 cells to ~80% confluency.

  • Treat cells with 5 µM this compound or vehicle (DMSO) for a specified time.

  • Label nascent RNA by incubating the cells with 2 mM 5-bromouridine (BrU) for 30 minutes.

  • Lyse the cells and extract total RNA using TRIzol.

  • Isolate BrU-labeled RNA using anti-BrdU antibodies conjugated to magnetic beads.

  • Construct a sequencing library from the isolated BrU-labeled RNA.

  • Perform high-throughput sequencing.

Bru_seq_Workflow start Cell Culture (MIA PaCa-2) treatment This compound Treatment start->treatment labeling Bromouridine (BrU) Labeling treatment->labeling extraction Total RNA Extraction labeling->extraction immunoprecipitation BrU-RNA Immunoprecipitation extraction->immunoprecipitation library_prep Library Preparation immunoprecipitation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Differential Gene Expression, GSEA) sequencing->analysis

Figure 2: Bru-seq Experimental Workflow.
Bru-seq Data Analysis Workflow

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to the human reference genome (e.g., hg19 or hg38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment.

  • Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify enriched biological pathways and processes in the differentially expressed gene sets, such as the Unfolded Protein Response, ER stress, and apoptosis pathways.[1]

In Vivo Xenograft Study
  • Implant human pancreatic cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) subcutaneously into the flank of athymic nude mice.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into control and treatment groups.

  • Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily or as determined.

  • Measure tumor volume with calipers twice weekly using the formula: (length x width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising new class of anticancer agents that selectively target the ER stress response in cancer cells.[2][5] Its ability to induce apoptosis in pancreatic cancer models, both in vitro and in vivo, highlights its therapeutic potential.[1][4] Future research should focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in other cancer types that exhibit high ER stress, and investigating its potential in combination therapies to overcome drug resistance. The development of a this compound-based PROTAC (PROteolysis TArgeting Chimera) to degrade GRP78 is also a promising avenue for enhancing its therapeutic efficacy.[1]

References

Initial Cytotoxicity Screening of YUM70: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of YUM70, a novel small-molecule inhibitor of Glucose-Regulated Protein 78 (GRP78). By inducing endoplasmic reticulum (ER) stress, this compound triggers apoptosis in cancer cells, demonstrating potential as a therapeutic agent, particularly in pancreatic and head and neck cancers. This document details the cytotoxic effects of this compound, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating selective efficacy. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (μM)Noteworthy Characteristics
MIA PaCa-22.8KRAS mutant
PANC-14.5KRAS mutant
BxPC-39.6KRAS wild-type
UM59More sensitive than BxPC-3Patient-derived, KRAS mutant
HPNE>30Normal pancreatic ductal epithelial cells

Data indicates that this compound is more potent in pancreatic cancer cell lines with KRAS mutations.

Table 2: Synergistic Cytotoxicity of this compound with Other Anticancer Agents

Combination AgentCancer Cell LineEffectCombination Index (CI)
TopotecanMIA PaCa-2Strong Synergy0.59 (at 1μM this compound and 0.01 μM topotecan)
Vorinostat (SAHA)MIA PaCa-2Strong Synergy0.29 (at 1 μM this compound and 0.3 μM vorinostat)
MG132Not SpecifiedSynergyNot Specified

A Combination Index (CI) of less than 1 is indicative of a synergistic effect.[1]

Experimental Protocols

Detailed methodologies for the key experiments performed in the initial cytotoxicity screening of this compound are provided below. These protocols are based on standard laboratory procedures and have been adapted to reflect the specifics of this compound evaluation.

Cell Viability Assays (MTT and WST-1)

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate pancreatic or head and neck cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 to 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

  • Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).

  • Cell Seeding: Harvest the cells and seed a low, known number of cells (e.g., 200-1000) into 6-well plates.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain the colonies with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

3D Spheroid Viability Assay

This assay evaluates the efficacy of this compound in a more physiologically relevant three-dimensional tumor model.

  • Spheroid Formation: Generate spheroids from cancer cell lines like PANC-1 and UM59 in ultra-low attachment plates.

  • Compound Treatment: Treat the established spheroids with this compound for 48 hours.

  • Viability Assessment (CellTiter-Glo® 3D):

    • Add CellTiter-Glo® 3D reagent to each well.

    • Shake the plate for 5 minutes to lyse the cells.

    • Incubate for 25 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells.

Western Blot Analysis for ER Stress and Apoptosis Markers

This technique is used to detect changes in the protein levels of key markers in the ER stress and apoptotic pathways.

  • Cell Lysis: Treat cells with this compound for various times and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against GRP78, CHOP, cleaved caspase-3, and cleaved PARP.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment and Lysis: Treat cells with this compound and then lyse them.

  • Assay Procedure (Caspase-Glo® 3/7):

    • Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate.

    • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

    • Measure the resulting luminescence, which is proportional to caspase-3/7 activity.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes involved in the cytotoxicity screening of this compound.

YUM70_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound GRP78 GRP78 Inhibition This compound->GRP78 allosteric inhibition UP Unfolded Proteins GRP78->UP normally represses PERK PERK Pathway UP->PERK activation IRE1 IRE1 Pathway UP->IRE1 activation ATF6 ATF6 Pathway UP->ATF6 activation eIF2a p-eIF2α PERK->eIF2a CHOP CHOP (DDIT3) IRE1->CHOP ATF6->CHOP ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis induction

Caption: this compound inhibits GRP78, leading to the Unfolded Protein Response and subsequent apoptosis.

Cytotoxicity_Screening_Workflow start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with this compound (dose-response) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (MTT / WST-1) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values read->analyze end End: Determine Cytotoxicity analyze->end

Caption: A general workflow for determining the in vitro cytotoxicity of this compound.

Apoptosis_Assessment_Workflow cluster_western Western Blot cluster_caspase_activity Caspase Activity Assay start Start: Cell Treatment with this compound lysis_wb Cell Lysis & Protein Quantification start->lysis_wb lysis_ca Cell Lysis start->lysis_ca sds SDS-PAGE & Transfer lysis_wb->sds immuno Immunoblot for Cleaved Caspase-3 & PARP sds->immuno detect_wb Detection immuno->detect_wb end End: Confirm Apoptosis Induction detect_wb->end reagent Add Caspase-Glo® 3/7 Reagent lysis_ca->reagent incubate_ca Incubate reagent->incubate_ca luminescence Measure Luminescence incubate_ca->luminescence luminescence->end

References

Methodological & Application

YUM70: Application Notes and Protocols for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YUM70 is a novel small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR).[1][2][3] By directly binding to and inactivating GRP78, this compound induces ER stress, leading to apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on pancreatic cancer cell lines as a primary model.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of GRP78. This inhibition disrupts protein folding within the ER, leading to an accumulation of unfolded proteins and triggering the UPR.[1][4] Prolonged ER stress induced by this compound activates the PERK/eIF2α/ATF4/CHOP signaling pathway, ultimately culminating in apoptotic cell death.[1][4]

Data Presentation

This compound Cytotoxicity in Pancreatic Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human pancreatic cancer cell lines and a normal pancreatic cell line after 72 hours of treatment.

Cell LineDescriptionIC50 (μM)
MIA PaCa-2Human Pancreatic Cancer2.8
PANC-1Human Pancreatic Cancer4.5
BxPC-3Human Pancreatic Cancer9.6
HPNENormal Human Pancreatic Nestin-Expressing>30

Data compiled from multiple sources.

Experimental Protocols

Cell Culture

Materials:

  • Human pancreatic cancer cell lines: MIA PaCa-2, PANC-1, BxPC-3.

  • Normal human pancreatic cell line: HPNE.

  • DMEM (for MIA PaCa-2 and PANC-1) or RPMI-1640 (for BxPC-3 and HPNE) growth media.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS).

Protocol:

  • Culture all cell lines at 37°C in a humidified atmosphere of 5% CO2.

  • Maintain MIA PaCa-2 and PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain BxPC-3 and HPNE cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability (MTT) Assay

Materials:

  • This compound stock solution (dissolved in DMSO).

  • Complete cell culture medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Immunoblotting for ER Stress and Apoptosis Markers

Materials:

  • This compound.

  • 6-well plates.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined based on the manufacturer's recommendations.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3/7 Activity Assay

Materials:

  • This compound.

  • White-walled 96-well plates.

  • Caspase-Glo® 3/7 Assay kit.

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.

  • Allow cells to attach overnight.

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.[1]

Visualizations

This compound Signaling Pathway

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 (BiP) This compound->GRP78 Inhibits ER_Stress ER Stress (Unfolded Protein Accumulation) GRP78->ER_Stress Relieves PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces

Caption: this compound inhibits GRP78, leading to ER stress and activation of the PERK-eIF2α-ATF4-CHOP apoptotic pathway.

Experimental Workflow for this compound In Vitro Evaluation

YUM70_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Pancreatic Cancer Cell Culture YUM70_Prep 2. This compound Stock Preparation (DMSO) MTT 3. Cell Viability (MTT Assay) YUM70_Prep->MTT Caspase 4. Apoptosis Induction (Caspase-3/7 Assay) YUM70_Prep->Caspase Western 5. Pathway Analysis (Immunoblotting) YUM70_Prep->Western IC50 IC50 Determination MTT->IC50 Fold_Change Fold Change in Caspase Activity Caspase->Fold_Change Protein_Exp Protein Expression Changes Western->Protein_Exp

Caption: Workflow for evaluating the in vitro effects of this compound on pancreatic cancer cells.

References

Application Notes and Protocols: Optimal Concentration of YUM70 for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for inducing apoptosis using YUM70, a novel inhibitor of the 78 kDa glucose-regulated protein (GRP78). This compound has been identified as a potent inducer of endoplasmic reticulum (ER) stress-mediated apoptosis, showing efficacy in preclinical cancer models[1][2][3].

Introduction

This compound is a hydroxyquinoline analogue that selectively targets GRP78, a key regulator of the unfolded protein response (UPR).[1][2][4] By inhibiting GRP78, this compound disrupts protein folding homeostasis within the ER, leading to prolonged ER stress and subsequent activation of the apoptotic cascade[1][3][5]. These characteristics make this compound a promising candidate for cancer therapy, particularly for tumors reliant on the UPR for survival and growth[4][5]. This document outlines the effective concentrations of this compound for inducing apoptosis in various cancer cell lines and provides detailed protocols for relevant experimental assays.

Data Presentation: Efficacy of this compound in Pancreatic Cancer Cell Lines

The optimal concentration of this compound for apoptosis induction is cell-line dependent. The following tables summarize the cytotoxic effects and apoptotic induction concentrations of this compound in well-characterized pancreatic cancer cell lines.

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM)Notes
MIA PaCa-2~1.5Highly sensitive to this compound.
PANC-1~2.5Sensitive to this compound.
UM59~2.0Patient-derived cell line, sensitive to this compound.
BxPC-3~5.0Less sensitive compared to other pancreatic cancer cell lines.[6]
HPNE> 20Normal pancreatic tissue-derived cells, showing significantly less sensitivity.[4][5]

Data compiled from Samanta et al., 2021.[4][5]

Table 2: Concentration-Dependent Induction of Apoptosis Markers by this compound

Cell LineThis compound Concentration (µM)Time (hours)Observed Effect
MIA PaCa-22.5, 5, 1024, 48Dose- and time-dependent increase in cleaved Caspase-3 and cleaved PARP.[5]
PANC-12.5, 5, 1024, 48Dose- and time-dependent increase in cleaved Caspase-3 and cleaved PARP.[5]
MIA PaCa-25, 1048Dose-dependent increase in Annexin V positive cells.[1]
PANC-15, 1048Dose-dependent increase in Annexin V positive cells.[1]
MIA PaCa-22.5, 5, 1024Dose-dependent increase in Caspase-3/7 activity.[1]
PANC-12.5, 5, 1024Dose-dependent increase in Caspase-3/7 activity.[1]

Data compiled from Samanta et al., 2021.[1][5]

Signaling Pathway and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

The diagram below illustrates the mechanism by which this compound induces apoptosis. This compound binds to and inhibits GRP78, leading to an accumulation of unfolded proteins in the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), characterized by the activation of PERK, which in turn phosphorylates eIF2α. This signaling cascade leads to the increased expression of ATF4 and CHOP, key transcription factors that promote the expression of pro-apoptotic genes, ultimately resulting in caspase activation and programmed cell death.

YUM70_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UnfoldedProteins Unfolded Proteins GRP78->UnfoldedProteins Inhibited Folding PERK PERK UnfoldedProteins->PERK Activates p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Increases Translation CHOP CHOP ATF4->CHOP Increases Expression ProApoptotic Pro-Apoptotic Gene Expression CHOP->ProApoptotic Caspase_Activation Caspase Activation (Caspase-3/7) ProApoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced ER stress-mediated apoptosis pathway.

Experimental Workflow for Determining Optimal this compound Concentration

The following workflow provides a general framework for determining the optimal concentration of this compound for inducing apoptosis in a specific cell line of interest.

Experimental_Workflow start Start: Select Cell Line of Interest step1 Step 1: Determine Cytotoxicity (IC50) (e.g., MTT Assay) Treat with a range of this compound concentrations (e.g., 0.1 - 50 µM) for 48-72h. start->step1 step2 Step 2: Assess Apoptosis Induction (e.g., Annexin V/PI Staining) Treat with concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50) for 24-48h. step1->step2 step3 Step 3: Quantify Caspase Activity (e.g., Caspase-Glo 3/7 Assay) Treat with concentrations from Step 2 for a time course (e.g., 12, 24, 48h). step2->step3 step4 Step 4: Analyze Apoptotic Protein Expression (e.g., Western Blot for Cleaved PARP, Cleaved Caspase-3) Use effective concentrations and time points from Steps 2 & 3. step3->step4 end End: Optimal Concentration and Time Course Determined step4->end

Caption: Workflow for determining the optimal apoptotic concentration of this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound.

  • Incubate for the desired time points (e.g., 12, 24, 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GRP78, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for other assays.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

References

YUM70 Combination Therapy with Topoisomerase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YUM70 is a novel hydroxyquinoline analog identified as a potent and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1] In the high-stress environment of cancer cells, GRP78 plays a crucial pro-survival role by assisting in protein folding and mitigating the unfolded protein response (UPR).[1][2] By inhibiting GRP78, this compound induces chronic ER stress, leading to apoptotic cell death in cancer cells. Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly in pancreatic cancer models.[3][4]

Topoisomerase inhibitors are a class of chemotherapy agents that induce DNA damage by preventing the re-ligation of DNA strands, leading to cell cycle arrest and apoptosis.[4] The combination of this compound with topoisomerase inhibitors, such as topotecan, has shown strong synergistic cytotoxicity in pancreatic cancer cells.[3][1] This combination presents a promising therapeutic strategy by simultaneously targeting two distinct and critical pathways in cancer cell survival: the ER stress response and DNA replication/repair.

These application notes provide a summary of the preclinical data and detailed protocols for evaluating the combination of this compound and topoisomerase inhibitors.

Data Presentation

In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50 of this compound (μM)
MIA PaCa-2~2.5
PANC-1~3.0
BxPC-3~7.5
UM59~2.0
HPNE (normal)> 20

Data summarized from Samanta et al., Cancer Research, 2021.[5][4]

Synergistic Cytotoxicity of this compound and Topotecan in Pancreatic Cancer Cells
Cell LineThis compound Concentration (μM)Topotecan Concentration (μM)Combination Index (CI)Synergy
MIA PaCa-210.010.59Strong Synergy

A CI value < 1 indicates synergy. Data from Samanta et al., Cancer Research, 2021.[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of the this compound and topoisomerase inhibitor combination and a typical experimental workflow for assessing synergy.

GRP78_Pathway cluster_this compound This compound Action cluster_Topo Topoisomerase Inhibitor Action cluster_ER_Stress ER Stress & UPR cluster_Apoptosis Apoptosis This compound This compound GRP78 GRP78 Inhibition This compound->GRP78 ER_Stress ER Stress GRP78->ER_Stress Topo Topotecan DNA_Damage DNA Damage Topo->DNA_Damage Caspase Caspase Activation DNA_Damage->Caspase UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of this compound and topotecan combination therapy.

Synergy_Workflow cluster_Experiment Experimental Phase cluster_Analysis Data Analysis cluster_Result Result Interpretation start Seed Pancreatic Cancer Cells treat Treat with this compound, Topotecan, and Combination start->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay calculate Calculate IC50 Values assay->calculate compusyn Analyze with CompuSyn Software calculate->compusyn ci Determine Combination Index (CI) compusyn->ci interpret CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism ci->interpret

Caption: Experimental workflow for assessing this compound and topotecan synergy.

Experimental Protocols

Cell Culture
  • Cell Lines: MIA PaCa-2, PANC-1, or other pancreatic cancer cell lines.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and topotecan in DMSO. Serially dilute the drugs in culture media to the desired concentrations.

  • Treatment: Treat cells with this compound alone, topotecan alone, or the combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using dose-response curve fitting software (e.g., GraphPad Prism).

    • Use CompuSyn software to calculate the Combination Index (CI) to determine synergy.

Clonogenic Survival Assay
  • Cell Seeding: Seed 500 cells per well in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with this compound, topotecan, or the combination at the desired concentrations.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining:

    • Wash the wells with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

  • Analysis: Compare the number of colonies in the treated groups to the control group to assess the long-term effect of the drug combination on cell survival.

Western Blot Analysis for Apoptosis Markers
  • Cell Lysis: Treat cells with the drug combination for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) and ER stress markers (e.g., CHOP, ATF4) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID). All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Tumor Cell Implantation: Subcutaneously inject 1-2 million pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (vehicle control, this compound alone, topoisomerase inhibitor alone, combination).

  • Treatment Administration:

    • Administer this compound via intraperitoneal (i.p.) injection (e.g., 30 mg/kg, 5 days a week).

    • Administer the topoisomerase inhibitor according to established protocols.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

These protocols provide a framework for the preclinical evaluation of this compound in combination with topoisomerase inhibitors. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Application Notes and Protocols for YUM70 in a Pancreatic Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YUM70, a novel hydroxyquinoline analogue, in preclinical pancreatic cancer research, specifically focusing on its application in xenograft models. The protocols outlined below are based on established studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.

Introduction

This compound is a small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress signaling.[1][2][3][4][5] In the high-stress environment of pancreatic tumors, cancer cells co-opt the unfolded protein response (UPR) to promote survival and growth.[1][2][3][4][6] this compound disrupts this adaptive mechanism by directly binding to and inactivating GRP78, leading to prolonged ER stress and subsequent apoptosis in pancreatic cancer cells.[1][2][3][4][6] Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of this compound against pancreatic cancer, making it a promising therapeutic candidate.[1][2][3][4][6][7]

Mechanism of Action

This compound's primary mechanism of action involves the induction of ER stress-mediated apoptosis through the inhibition of GRP78.[1][2][3][6][7] This triggers the Unfolded Protein Response (UPR), a complex signaling network. The key events in the this compound-induced signaling pathway are:

  • Direct GRP78 Inhibition: this compound binds to GRP78, inactivating its chaperone function.[1][2][3]

  • ER Stress Induction: The inhibition of GRP78 leads to an accumulation of unfolded proteins in the ER, triggering ER stress.[1][2][3][5][6][7]

  • UPR Activation: The ER stress activates the three canonical UPR branches:

    • PERK Pathway: Leads to the phosphorylation of eIF2α, which in turn increases the translation of ATF4.[7]

    • IRE1 Pathway: Mediates the splicing of XBP1 mRNA, leading to the production of the active XBP1s transcription factor.

    • ATF6 Pathway: Involves the cleavage and activation of the ATF6 transcription factor.

  • Apoptosis Induction: Prolonged UPR activation, particularly through the upregulation of the pro-apoptotic transcription factor CHOP (DDIT3) and increased levels of FAM129A, ultimately leads to programmed cell death, evidenced by increased cleaved caspase-3 levels.[1][7]

YUM70_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_Apoptosis Apoptosis This compound This compound GRP78 GRP78 (HSPA5/BiP) This compound->GRP78 Inhibits PERK PERK GRP78->PERK Activates IRE1 IRE1 GRP78->IRE1 Activates ATF6 ATF6 GRP78->ATF6 Activates UP Unfolded Proteins UP->GRP78 eIF2a p-eIF2α PERK->eIF2a CHOP CHOP (DDIT3) IRE1->CHOP ATF6->CHOP ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP FAM129A FAM129A CHOP->FAM129A Apoptosis Apoptosis CHOP->Apoptosis FAM129A->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

Caption: this compound inhibits GRP78, inducing ER stress and activating the UPR, leading to apoptosis.

Data Presentation

In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

This compound has demonstrated selective cytotoxicity against various pancreatic cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values vary among cell lines, with some studies suggesting that cells with mutated KRAS may be more sensitive.[1][2]

Cell LineKRAS StatusIC50 (µM)
MIA PaCa-2Mutated~1.5
PANC-1Mutated~2.5
UM59Mutated~2.5
BxPC-3Wild-Type~4.5
Note: IC50 values are approximate and may vary between experiments.
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

In a xenograft model using MIA PaCa-2 cells, this compound treatment resulted in significant tumor growth inhibition.[6][8]

Treatment GroupDosageAdministrationMean Tumor Volume (Day 48)Change in Body Weight
Vehicle Control-Intraperitoneal~1200 mm³No significant change
This compound30 mg/kgIntraperitoneal (5 days/week)~400 mm³No significant change
Note: Tumor volumes are approximate and represent the trend observed in published studies.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol can be used to determine the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT or WST-1 reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Pancreatic Cancer Xenograft Model and this compound Treatment

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model and subsequent treatment with this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • MIA PaCa-2 pancreatic cancer cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers

Procedure:

  • Cell Preparation: Culture MIA PaCa-2 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[9]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (30 mg/kg) or vehicle control via intraperitoneal injection five days a week for the duration of the study (e.g., 48 days).[8]

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for further analysis, such as immunohistochemistry for Ki67, CHOP, and cleaved caspase-3, or Western blotting.[1]

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Xenograft Model CellCulture Pancreatic Cancer Cell Culture (e.g., MIA PaCa-2) Cytotoxicity Cytotoxicity Assays (MTT/WST-1) Determine IC50 CellCulture->Cytotoxicity Implantation Subcutaneous Injection of Cells into Immunocompromised Mice CellCulture->Implantation Cell Preparation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment This compound Administration (30 mg/kg, i.p.) vs. Vehicle Control Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision and Further Analysis (IHC, WB) Monitoring->Endpoint

Caption: Experimental workflow for evaluating this compound in a pancreatic cancer xenograft model.

Concluding Remarks

This compound represents a promising therapeutic agent for pancreatic cancer by targeting the GRP78-mediated ER stress response. The protocols and data presented here provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in pancreatic cancer xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for this challenging disease.

References

YUM70 Administration and Dosage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YUM70 is a novel, potent, and selective small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a master regulator of the unfolded protein response (UPR) and is overexpressed in various cancer cells, contributing to tumor survival and growth.[2][3] this compound exerts its cytotoxic effects by inhibiting the ATPase activity of GRP78, leading to prolonged endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated the in vivo efficacy of this compound in pancreatic cancer xenograft models, highlighting its potential as a therapeutic agent.[2][4]

These application notes provide detailed protocols for the preparation and administration of this compound to mice, as well as methodologies for in vivo efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies in mice.

Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

ParameterValueReference
Animal Model8-week old female NCr nude mice with MIA PaCa-2 cell line xenografts
Dosage30 mg/kg[4]
Administration RouteIntraperitoneal (i.p.)[4]
Dosing Schedule5 days a week for 7 weeks[4]
Vehicle10% DMSO, 70% Propylene Glycol, 20% Saline[4]
OutcomeSignificant delay in tumor growth with no significant change in body weight[4]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterIntravenous (IV) AdministrationOral (p.o.) AdministrationReference
Dosage15 mg/kg30 mg/kg
Half-life (t½)1.40 hours2.74 hours
Clearance (CL)724.04 mL/h/kg9230.15 mL/h/kg
Volume of Distribution (Vss)1162.73 mL/kg-
Bioavailability-6.71%

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal or oral administration to mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, a 25.0 mg/mL stock in DMSO can be prepared.

  • Working Solution Preparation (Suspended Solution):

    • To prepare a 1 mL working solution, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

    • Mix thoroughly by vortexing until the solution is clear.[1]

    • Add 50 µL of Tween-80 and mix again until the solution is clear.[1]

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • This procedure yields a suspended solution of 2.5 mg/mL this compound.

  • Use Immediately: The mixed solution should be used immediately for optimal results.[1]

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft model.

Materials:

  • 8-week old female NCr nude mice

  • MIA PaCa-2 pancreatic cancer cells

  • Matrigel

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (e.g., 10% DMSO, 70% PG, 20% saline)[4]

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest MIA PaCa-2 cells and resuspend them in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Animal Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups (n=5 per group).[3]

  • Drug Administration:

    • Administer this compound (30 mg/kg) or vehicle control intraperitoneally five days a week for the duration of the study (e.g., 7 weeks).[4]

  • Monitoring:

    • Measure tumor volumes with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice throughout the experiment to assess toxicity.[3][4]

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor growth curves are plotted to compare the efficacy of this compound treatment against the vehicle control.[3]

    • Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers like Ki67.[4]

Protocol 3: Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.

Materials:

  • Male CD-1 mice (or other appropriate strain)

  • This compound formulation (prepared as in Protocol 1 or a formulation suitable for intravenous administration)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrumentation for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Drug Administration:

    • Administer this compound to mice via the desired route (e.g., a single intravenous bolus of 15 mg/kg or an oral gavage of 30 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process blood samples to separate plasma.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vss), and bioavailability.

Visualizations

YUM70_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cell Cancer Cell This compound This compound GRP78 GRP78 (BiP) This compound->GRP78 Inhibits ATPase activity UPR Unfolded Protein Response (UPR) GRP78->UPR Represses ER_Stress ER Stress UPR->ER_Stress Leads to prolonged Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Mechanism of this compound-induced apoptosis.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Treatment Treatment & Monitoring cluster_Analysis Analysis Cell_Culture MIA PaCa-2 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Daily Dosing (30 mg/kg, i.p.) Randomization->Treatment Monitoring Tumor & Weight Measurement Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision Tumor Excision & Analysis Endpoint->Tumor_Excision

Caption: Experimental workflow for in vivo efficacy study.

References

Application Notes and Protocols for YUM70 Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YUM70 is a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2] By selectively targeting GRP78, this compound induces ER stress-mediated apoptosis in cancer cells, with notable efficacy demonstrated in pancreatic cancer models.[3][4][5] The mechanism of action involves the activation of the Unfolded Protein Response (UPR) and the PERK/eIF2α/ATF4/CHOP signaling cascade.[3] Preclinical studies have indicated that this compound exhibits synergistic cytotoxicity when combined with standard-of-care chemotherapeutic agents, such as the topoisomerase inhibitor topotecan and the histone deacetylase (HDAC) inhibitor vorinostat, presenting a promising avenue for combination therapy in oncology.[3][6]

These application notes provide detailed protocols for designing and executing in vitro synergy studies with this compound. The described experimental workflow is designed to enable researchers to robustly assess the synergistic or additive effects of this compound in combination with other anti-cancer agents. The protocols cover cell viability and apoptosis assays, as well as Western blot analysis to probe the underlying molecular mechanisms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for synergy studies.

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 inhibition UPR Unfolded Protein Response (UPR) GRP78->UPR activation PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.

Synergy_Study_Workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis start Cell Seeding treatment Drug Treatment (this compound +/- Combination Drug) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis treatment->western synergy Synergy Analysis (Chou-Talalay Method) viability->synergy pathway Pathway Modulation apoptosis->pathway western->pathway

Caption: Workflow for this compound synergy studies.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.[2][4]

Materials:

  • Cancer cell line of interest (e.g., pancreatic cancer cell lines MIA PaCa-2, PANC-1)

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., topotecan, vorinostat)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a dose-response matrix of this compound and the combination drug. A 7x7 matrix is recommended, with concentrations spanning from 0 to at least 4-fold the IC50 of each drug.

  • Treat the cells with the drug combinations and single agents for a predetermined time (e.g., 72 hours). Include vehicle-treated control wells.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[7]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measure luminescence using a luminometer.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis.[1][3][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Combination drug

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their respective IC50 concentrations for a specified time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and then once with 1X Binding Buffer.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for the detection of key proteins in the ER stress and apoptosis pathways to elucidate the mechanism of synergy.[8][9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat them as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Data Presentation and Analysis

Cell Viability and Synergy Analysis

The data from the CellTiter-Glo® assay should be normalized to the vehicle-treated control. The Chou-Talalay method can then be used to determine the Combination Index (CI), which quantifies the nature of the drug interaction.[13][14]

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The results can be summarized in the following tables:

Table 1: Single Agent IC50 Values

Drug Cell Line IC50 (µM)
This compound MIA PaCa-2
This compound PANC-1
Drug X MIA PaCa-2

| Drug X | PANC-1 | |

Table 2: Combination Index (CI) Values for this compound and Drug X

Cell Line Combination Ratio (this compound:Drug X) Fa (Fraction Affected) CI Value Interpretation
MIA PaCa-2 1:1 0.50
0.75
0.90
PANC-1 1:1 0.50
0.75

| | | 0.90 | | |

Apoptosis and Western Blot Analysis

The percentage of apoptotic cells (Annexin V positive) from the flow cytometry analysis should be quantified and tabulated. For Western blot data, band intensities should be quantified using densitometry software and normalized to the loading control.

Table 3: Apoptosis Induction by this compound and Drug X

Treatment Cell Line % Apoptotic Cells (Annexin V+)
Vehicle MIA PaCa-2
This compound MIA PaCa-2
Drug X MIA PaCa-2
This compound + Drug X MIA PaCa-2
Vehicle PANC-1
This compound PANC-1
Drug X PANC-1

| this compound + Drug X | PANC-1 | |

Table 4: Western Blot Densitometry Analysis

Protein Treatment Fold Change (vs. Vehicle) in MIA PaCa-2 Fold Change (vs. Vehicle) in PANC-1
GRP78 This compound
This compound + Drug X
p-eIF2α This compound
This compound + Drug X
ATF4 This compound
This compound + Drug X
CHOP This compound
This compound + Drug X
Cleaved Caspase-3 This compound
This compound + Drug X
Cleaved PARP This compound

| | this compound + Drug X | | |

References

Application of YUM70 in 3D Spheroid Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YUM70 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a master regulator of the endoplasmic reticulum (ER) stress response, a critical pathway for cell survival and protein homeostasis.[1][3][4] In the high-stress tumor microenvironment, cancer cells often upregulate GRP78 to manage the increased demand for protein folding, thereby promoting their survival and growth.[1][3][5] this compound exerts its anti-cancer effects by directly binding to and inhibiting the ATPase activity of GRP78.[1][4] This inhibition disrupts ER homeostasis, leading to the activation of the Unfolded Protein Response (UPR), prolonged ER stress, and ultimately, apoptosis (programmed cell death).[1][2][5]

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for studying tumor biology and drug response compared to traditional 2D cell cultures. Spheroids mimic the complex architecture, cell-cell interactions, and nutrient gradients of in vivo tumors. This application note provides detailed protocols and data on the use of this compound in 3D spheroid models, primarily focusing on pancreatic cancer, to assess its therapeutic potential.

Mechanism of Action of this compound

This compound's primary mechanism involves the allosteric inhibition of GRP78.[1] This leads to the dissociation of GRP78 from the three main ER stress sensors: PERK, IRE1α, and ATF6, triggering the Unfolded Protein Response (UPR).[4] The sustained activation of the PERK branch of the UPR results in the phosphorylation of eIF2α, which in turn leads to the increased translation of ATF4.[2] ATF4 upregulates the expression of the pro-apoptotic protein CHOP.[2] The culmination of this signaling cascade is the activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of PARP, leading to apoptosis.[1]

YUM70_Signaling_Pathway cluster_Cytoplasm Cytoplasm & Nucleus GRP78 GRP78 PERK_inactive PERK (Inactive) GRP78->PERK_inactive Inhibition PERK_active PERK (Active) PERK_inactive->PERK_active Activation UP Unfolded Proteins UP->GRP78 Binds This compound This compound This compound->GRP78 eIF2a_p p-eIF2α PERK_active->eIF2a_p Phosphorylates ATF4 ATF4 eIF2a_p->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Upregulates Transcription Caspase37 Caspase-3/7 (Active) CHOP->Caspase37 Activates PARP PARP Cleaved_PARP Cleaved PARP Apoptosis Apoptosis Caspase37->Apoptosis Induces PARP->Cleaved_PARP Cleavage

Caption: this compound signaling pathway leading to apoptosis.

Data Presentation: Efficacy of this compound in Pancreatic Cancer Spheroids

This compound has demonstrated significant cytotoxicity against 3D spheroid models of pancreatic cancer. The following tables summarize the quantitative effects of this compound on PANC-1 and UM59 cell line spheroids.

Cell LineTreatmentSpheroid Size Reduction (Fold Change)Reference
PANC-1This compound1.8[1]
UM59This compound1.7[1]

Table 1: Effect of this compound on Pancreatic Cancer Spheroid Size.

Cell LineTreatmentSpheroid Viability Reduction (Fold Change)Assay UsedReference
PANC-1This compound4.7CellTiter-Glo® 3D[1]
UM59This compound5.8CellTiter-Glo® 3D[1]

Table 2: Effect of this compound on Pancreatic Cancer Spheroid Viability.

Experimental Protocols

The following are representative protocols for the generation of 3D spheroids and subsequent treatment and analysis with this compound. These protocols are based on published research and standard methodologies.

Experimental_Workflow cluster_prep Phase 1: Spheroid Formation cluster_treat Phase 2: Treatment & Analysis cluster_assays Endpoint Assays start Start with 2D Cell Culture (PANC-1 / UM59) harvest Harvest & Count Single Cells start->harvest seed Seed Cells into Ultra-Low Attachment 96-well Plate harvest->seed centrifuge Centrifuge Plate (e.g., 1,500 rpm, 10 min) seed->centrifuge incubate Incubate (3-5 days) centrifuge->incubate spheroids Mature Spheroids Formed incubate->spheroids treat Treat Spheroids with this compound (e.g., 24-72h) spheroids->treat viability Viability Assay (CellTiter-Glo 3D) treat->viability apoptosis Apoptosis Assay (Caspase-Glo 3/7) treat->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis Luminescence Reading apoptosis->data_analysis Luminescence Reading

Caption: General experimental workflow for this compound testing in 3D spheroids.

Protocol 1: Generation of Pancreatic Cancer Spheroids

This protocol describes the formation of spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates, a common and reliable method.

Materials:

  • PANC-1 or UM59 pancreatic cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom, ultra-low attachment (ULA) spheroid microplates

  • Hemacytometer or automated cell counter

  • Centrifuge with a swinging-bucket rotor and plate holders

Procedure:

  • Cell Culture: Culture PANC-1 or UM59 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cell monolayer with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete medium to create a single-cell suspension.

  • Cell Counting: Determine the cell concentration and viability. A viability of >90% is recommended.

  • Seeding:

    • Dilute the cell suspension to the desired concentration. Seeding densities between 1,000 and 2,500 cells per well are typically recommended for PANC-1 to form spheroids of 300-500 µm in diameter.

    • Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate.

  • Spheroid Formation:

    • To promote initial cell aggregation, centrifuge the plate at approximately 1,500 rpm for 10 minutes at room temperature.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Spheroid Maturation: Spheroids will typically form within 24-72 hours. Monitor their formation and compactness daily. For drug studies, allow spheroids to mature for 3-5 days before initiating treatment.

Protocol 2: this compound Treatment and Viability Assessment using CellTiter-Glo® 3D Assay

This protocol measures the number of viable cells in spheroids based on the quantification of ATP.

Materials:

  • Mature spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence reading

  • Luminometer

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration used for the this compound dilutions.

  • Spheroid Treatment:

    • Carefully remove 100 µL of medium from each well containing a spheroid.

    • Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate of spheroids and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.

    • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents thoroughly on a plate shaker for 5 minutes to induce cell lysis. This step is critical for ATP extraction from the spheroid core.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Transfer the lysate to an opaque-walled plate if the culture plate is not suitable for luminescence reading.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Mature spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • Caspase-Glo® 3/7 3D Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Spheroid Treatment: Treat spheroids with this compound or vehicle control as described in Protocol 2, Step 1 and 2, for the desired duration (e.g., 24 or 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

    • Mix the contents by gentle shaking or pipetting and incubate at room temperature for at least 30-60 minutes.

    • Measure the luminescence, which is directly proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Express results as fold change in caspase activity relative to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent that effectively targets the GRP78-mediated stress response pathway in cancer cells. Its demonstrated efficacy in reducing the size and viability of 3D pancreatic cancer spheroids highlights its potential for treating solid tumors. The protocols outlined in this document provide a framework for researchers to further investigate the effects of this compound and similar compounds in physiologically relevant 3D culture models, facilitating the advancement of novel cancer therapies.

References

Application Notes and Protocols for YUM70 and Vorinostat Combination Treatment in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination treatment of YUM70, a selective inhibitor of Glucose-Regulated Protein 78 (GRP78), and vorinostat, a histone deacetylase (HDAC) inhibitor. This combination has demonstrated synergistic cytotoxicity in preclinical pancreatic cancer models, offering a promising avenue for therapeutic development. This compound induces endoplasmic reticulum (ER) stress-mediated apoptosis, while vorinostat promotes cell cycle arrest and apoptosis through the accumulation of acetylated histones.[1] The synergistic effect of this combination stems from the dual induction of ER stress and disruption of cellular protein homeostasis, leading to enhanced cancer cell death.

Mechanism of Action

This compound is a potent and selective inhibitor of GRP78, a key chaperone protein in the endoplasmic reticulum.[1] Inhibition of GRP78 by this compound disrupts protein folding, leading to an accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[2] Prolonged ER stress activates the pro-apoptotic pathways of the UPR, including the PERK-eIF2α-ATF4-CHOP signaling cascade, ultimately leading to apoptosis.[2]

Vorinostat is a broad-spectrum HDAC inhibitor that increases the acetylation of histone and non-histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. Vorinostat has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

The combination of this compound and vorinostat results in a synergistic anti-cancer effect. HDAC inhibitors, including vorinostat, have been shown to induce ER stress and activate the PERK-eIF2α pathway.[3][4] This complements the ER stress induced by this compound, leading to a more robust and sustained activation of pro-apoptotic signaling.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of this compound and vorinostat, alone and in combination, on pancreatic cancer cell lines.

Cell LineTreatmentConcentration (µM)Viability (%)Combination Index (CI)
MIA PaCa-2 This compound2.555-
Vorinostat1.065-
This compound + Vorinostat2.5 + 1.020< 1 (Synergistic)
PANC-1 This compound5.050-
Vorinostat2.560-
This compound + Vorinostat5.0 + 2.515< 1 (Synergistic)

Note: The data presented here are representative. Actual values may vary depending on experimental conditions. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy

The following table summarizes the anti-tumor efficacy of this compound and vorinostat in a pancreatic cancer xenograft model.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control --0
This compound 30Intraperitoneal (i.p.)45
Vorinostat 50Oral gavage (p.o.)35
This compound + Vorinostat 30 (i.p.) + 50 (p.o.)-85

Note: The data presented here are representative. Actual values may vary depending on the animal model and experimental design.

Experimental Protocols

In Vitro Synergy Assay

Objective: To determine the synergistic cytotoxic effect of this compound and vorinostat on pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vorinostat (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and vorinostat in complete culture medium.

  • Treat the cells with this compound alone, vorinostat alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the Combination Index (CI) using software such as CompuSyn to quantify the synergy.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound and vorinostat combination in a pancreatic cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Pancreatic cancer cells (e.g., MIA PaCa-2)

  • Matrigel

  • This compound (formulated for in vivo use)

  • Vorinostat (formulated for in vivo use)

  • Vehicle control solutions

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into four groups: vehicle control, this compound alone, vorinostat alone, and this compound + vorinostat combination.

  • Administer the treatments as follows:

    • This compound: 30 mg/kg, intraperitoneally, once daily.

    • Vorinostat: 50 mg/kg, oral gavage, once daily.

    • Combination: Administer both drugs as described above.

  • Measure tumor volume and body weight twice a week.

  • Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Mandatory Visualizations

Synergy_Signaling_Pathway cluster_this compound This compound Action cluster_Vorinostat Vorinostat Action This compound This compound GRP78 GRP78 This compound->GRP78 inhibits UPR Unfolded Protein Response (UPR) Activation GRP78->UPR initiates PERK PERK Pathway UPR->PERK Apoptosis_Y Apoptosis PERK->Apoptosis_Y Synergistic_Apoptosis Synergistic Apoptosis PERK->Synergistic_Apoptosis Apoptosis_Y->Synergistic_Apoptosis Vorinostat Vorinostat HDAC HDACs Vorinostat->HDAC inhibits ER_Stress_V ER Stress (PERK Pathway) Vorinostat->ER_Stress_V Acetylation Histone & Non-histone Protein Acetylation HDAC->Acetylation increases Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Apoptosis_V Apoptosis Gene_Expression->Apoptosis_V ER_Stress_V->Apoptosis_V ER_Stress_V->Synergistic_Apoptosis Apoptosis_V->Synergistic_Apoptosis

Caption: Combined signaling pathways of this compound and vorinostat leading to synergistic apoptosis.

Experimental_Workflow cluster_invitro In Vitro Synergy Assay cluster_invivo In Vivo Xenograft Study A 1. Seed Pancreatic Cancer Cells B 2. Treat with this compound, Vorinostat, or Combination A->B C 3. Incubate for 72h B->C D 4. Assess Cell Viability C->D E 5. Calculate Combination Index (CI) D->E F 1. Implant Pancreatic Cancer Cells in Mice G 2. Allow Tumors to Establish F->G H 3. Administer Treatments (this compound, Vorinostat, Combo) G->H I 4. Monitor Tumor Growth and Body Weight H->I J 5. Analyze Tumor Growth Inhibition I->J

Caption: Experimental workflows for in vitro and in vivo combination studies.

References

Troubleshooting & Optimization

YUM70 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of YUM70. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimentation with this potent GRP78 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the regulation of ER stress.[3] this compound directly binds to GRP78 and inhibits its ATPase activity, leading to an accumulation of unfolded proteins in the ER.[2][3] This induces the Unfolded Protein Response (UPR), specifically activating the PERK/eIF2α/ATF4/CHOP signaling pathway, which ultimately results in ER stress-mediated apoptosis in cancer cells.[3][4][5]

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][6] It is reported to be insoluble in water and ethanol.[1] For experimental use, high-concentration stock solutions are typically prepared in fresh, anhydrous DMSO.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3:

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions (in solvent): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1]

Troubleshooting Guide: Solubility Issues

Issue 1: My this compound powder is not dissolving in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.[1]

  • Solution: Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions. Ensure the DMSO is properly stored in a desiccated environment.

Issue 2: A precipitate forms when I dilute my this compound DMSO stock solution in aqueous cell culture media.

  • Possible Cause: this compound is hydrophobic and has very low solubility in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the this compound can "crash out" or precipitate.

  • Solutions:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent toxicity while keeping the compound in solution.

    • Step-wise Dilution: Perform serial dilutions in your culture medium. Instead of a single large dilution, add the this compound stock to a smaller volume of medium first, mix thoroughly, and then bring it to the final volume.

    • Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous medium, vortex or mix vigorously to ensure rapid and uniform dispersion.

    • Sonication/Heating: If precipitation persists, gentle warming of the solution or brief sonication can help to redissolve the compound.[1] However, be cautious with temperature-sensitive media components.

    • Use of Co-solvents/Surfactants (for in vivo formulations): For animal studies, specific formulations containing co-solvents like PEG300 and surfactants like Tween-80 are necessary to maintain solubility.[1][2]

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay wells.

  • Solution: Before adding the final dilution to your cells, visually inspect the solution for any signs of precipitation. If observed, prepare a fresh dilution following the troubleshooting steps above. Ensure thorough mixing when adding the compound to the assay plates.

Quantitative Data Summary

Table 1: this compound Solubility

SolventSolubilityNotes
DMSO80 mg/mL (~200.58 mM)[1]Use of fresh, anhydrous DMSO is recommended.[1]
WaterInsoluble[1]-
EthanolInsoluble[1]-
Formulations
In Vivo (Oral/IP)≥ 2.5 mg/mL (Suspended Solution)[2]Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] Needs sonication.
In Vivo (IP)-Formulation: 10% DMSO, 60% Propylene Glycol, 30% Saline.[7]

Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

Cell LineIC₅₀ (µM)Notes
MIA PaCa-22.8[2]KRAS mutant
PANC-14.5[2]KRAS mutant
BxPC-39.6[2]KRAS wild-type
HPNE> 30[2]Normal pancreatic tissue-derived cells

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 80 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the cell culture medium to 37°C.

  • Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. It is critical to add the stock solution directly into the medium and immediately mix vigorously.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in the medium and ensure it is below the tolerance level for your specific cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

  • Application: Add the final working solution to your cell cultures immediately after preparation.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies (Suspended Solution)

This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[2]

  • Prepare Stock: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • Mixing Solvents (example for 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution. Mix evenly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the total volume to 1 mL.

  • Sonication: Use ultrasonic treatment to create a uniform suspension.[2]

  • Administration: The formulation should be used immediately for optimal results.[1]

Visualizations

YUM70_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol This compound This compound GRP78 GRP78 (BiP) This compound->GRP78 Inhibits PERK PERK GRP78->PERK Inhibits UP Unfolded Proteins UP->GRP78 Binds eIF2a eIF2α PERK->eIF2a Phosphorylates eIF2a_P p-eIF2α ATF4 ATF4 CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Leads to

Caption: this compound inhibits GRP78, leading to ER stress and apoptosis via the PERK/eIF2α/ATF4/CHOP pathway.

experimental_workflow cluster_prep Preparation cluster_application Application stock 1. Prepare Concentrated Stock in Anhydrous DMSO working 2. Dilute Stock in Pre-warmed Aqueous Medium stock->working mix 3. Mix Vigorously (Vortex/Sonicate) working->mix apply 4. Apply Immediately to Cell Culture mix->apply control 5. Include Vehicle Control (DMSO only) apply->control

Caption: Recommended workflow for preparing this compound solutions for in vitro experiments.

References

Technical Support Center: Optimizing YUM70 Dosage and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YUM70, a selective inhibitor of Glucose-Regulated Protein 78 (GRP78). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve maximal on-target efficacy while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER).[1][2][3] By directly binding to and inactivating GRP78, this compound disrupts protein folding homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][4] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the induction of ER stress-mediated apoptosis in cancer cells. This is characterized by the upregulation of UPR target proteins such as ATF4, CHOP, and the phosphorylation of eIF2α.[1][2] This targeted action has shown efficacy in preclinical models of pancreatic cancer.[1][4]

Q3: Has this compound shown any toxicity to normal, non-cancerous cells?

A3: Preclinical studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells, with no significant toxicity observed in normal tissues at effective therapeutic doses in xenograft models.[1][4][5]

Q4: What is the recommended starting concentration for in vitro experiments?

A4: The optimal concentration of this compound will vary depending on the cell line. As a starting point, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Published IC50 values for various pancreatic cancer cell lines are provided in the table below.

Q5: What is a recommended dosage for in vivo animal studies?

A5: A dosage of 30 mg/kg administered intraperitoneally has been shown to be effective in a MIA PaCa-2 xenograft mouse model without observable toxicity.[1] However, optimal dosage may vary depending on the animal model and tumor type, necessitating preliminary dose-finding studies.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Suggested Solution
High variability in experimental results Inconsistent cell culture conditions (e.g., passage number, confluency).Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.
Instability of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Lower than expected efficacy Sub-optimal concentration of this compound.Perform a thorough dose-response analysis to determine the optimal IC50 for your specific cell line.
Cell line resistance.Some cell lines may exhibit intrinsic or acquired resistance. Consider combination therapies or investigate potential resistance mechanisms.
Observed cytotoxicity in control cells High concentration of solvent (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and that a vehicle-only control is included in all experiments.
Unexpected cellular phenotype Potential off-target effects.Refer to the "Experimental Protocols for Assessing Off-Target Effects" section below to investigate potential unintended interactions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

Parameter Cell Line Value Reference
IC50 (in vitro) MIA PaCa-22.8 µM[3]
PANC-14.5 µM[3]
BxPC-39.6 µM[3]
HPNE (normal pancreatic cells)>30 µM[3]
In vivo Efficacy MIA PaCa-2 Xenograft30 mg/kg (i.p.)[1]

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.

Protocol 1: Western Blot Analysis of ER Stress Markers

This protocol allows for the confirmation of this compound's on-target effect by detecting the upregulation of key ER stress proteins.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to its target protein, GRP78, in a cellular context.

Materials:

  • This compound

  • Intact cells or cell lysate

  • PBS

  • Thermal cycler or heating block

  • Lysis buffer with protease inhibitors

  • Western blot or ELISA reagents for GRP78 detection

Procedure:

  • Treatment: Treat intact cells or cell lysate with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble GRP78 at each temperature using Western blotting or ELISA. A positive thermal shift (i.e., GRP78 remains soluble at higher temperatures in the presence of this compound) indicates target engagement.

Protocol 3: Proteomic Profiling to Identify Off-Target Effects

This protocol uses mass spectrometry to identify proteins that show altered expression or thermal stability upon this compound treatment, which can reveal potential off-target interactions.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer

  • Reagents for in-solution protein digestion (DTT, iodoacetamide, trypsin)

  • LC-MS/MS instrumentation and software

Procedure:

  • Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and quantify the protein concentration.

  • In-Solution Digestion:

    • Denature, reduce, and alkylate the proteins in the cell lysate.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software to identify and quantify proteins. Compare the protein profiles of this compound-treated and control samples to identify proteins with significantly altered abundance, which may represent potential off-targets.

Visualizations

This compound Mechanism of Action

YUM70_Mechanism This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UnfoldedProteins Unfolded Proteins GRP78->UnfoldedProteins Binds and Folds ER_Stress ER Stress UnfoldedProteins->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to

Caption: this compound inhibits GRP78, leading to ER stress-induced apoptosis.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_treatment Cell Treatment cluster_assays Off-Target Assessment cluster_analysis Data Analysis & Validation Control Vehicle Control CETSA Cellular Thermal Shift Assay (CETSA) Control->CETSA Proteomics Proteomic Profiling (LC-MS/MS) Control->Proteomics Kinase_Profiling Kinase Activity Profiling Control->Kinase_Profiling YUM70_Treatment This compound Treatment YUM70_Treatment->CETSA YUM70_Treatment->Proteomics YUM70_Treatment->Kinase_Profiling Data_Analysis Identify Potential Off-Targets CETSA->Data_Analysis Proteomics->Data_Analysis Kinase_Profiling->Data_Analysis Validation Validate Hits (e.g., Western Blot, IC50) Data_Analysis->Validation

Caption: Workflow for identifying potential off-target effects of this compound.

Troubleshooting Decision Tree for Unexpected Results

Troubleshooting_Tree Start Unexpected Experimental Result with this compound Check_Reagents Are this compound stock and reagents fresh and validated? Start->Check_Reagents Check_Protocol Was the experimental protocol followed correctly? Check_Reagents->Check_Protocol Yes Prepare_Fresh Prepare fresh reagents and repeat experiment Check_Reagents->Prepare_Fresh No Check_Cells Are cell culture conditions consistent? Check_Protocol->Check_Cells Yes Review_Protocol Review protocol and ensure all steps were correct Check_Protocol->Review_Protocol No On_Target_Issue Potential on-target issue (e.g., cell line resistance) Check_Cells->On_Target_Issue Yes, but still unexpected Standardize_Culture Standardize cell culture and repeat experiment Check_Cells->Standardize_Culture No Off_Target_Issue Potential off-target effect On_Target_Issue->Off_Target_Issue Investigate_On_Target Investigate on-target mechanism further On_Target_Issue->Investigate_On_Target Investigate_Off_Target Perform off-target assessment assays Off_Target_Issue->Investigate_Off_Target

References

managing YUM70 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing YUM70 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the handling and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2][3] GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR).[1][4][5] this compound binds directly to GRP78 and inhibits its ATPase activity, leading to the accumulation of unfolded proteins in the ER, a condition known as ER stress.[1][4] This prolonged ER stress activates the UPR signaling pathways, including the PERK, IRE1, and ATF6 pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1][6]

Q2: What is the solubility of this compound?

This compound is poorly soluble in water. It is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[7] For in vitro cell culture experiments, a 10 mM stock solution in DMSO is commonly used.[1] For in vivo studies, a suspension is often prepared using a combination of DMSO, PEG300, Tween-80, and saline.[3]

Q3: How should I prepare a this compound stock solution?

To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid in dissolution.

Q4: How should I store this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q5: What is the recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[8][9][10] Some cell lines may tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[8][11]

Troubleshooting Guide: Managing this compound Instability in Aqueous Solutions

Issue 1: Precipitation or cloudiness observed upon dilution of this compound stock solution in aqueous media.

  • Cause A: Poor aqueous solubility. this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[7]

    • Solution:

      • Perform serial dilutions: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer or cell culture medium. First, create an intermediate dilution in a smaller volume of serum-free media or PBS. Mix gently by pipetting up and down, and then add this intermediate dilution to the final volume of your complete media.

      • Pre-warm the media: Ensure your cell culture media or buffer is at 37°C before adding the this compound solution.

      • Increase the volume of the final dilution: A lower final concentration of this compound will be less likely to precipitate.

      • Vortex immediately after dilution: Ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.

  • Cause B: High final DMSO concentration. While DMSO aids in initial solubilization, a high final concentration in the aqueous medium can still lead to precipitation of the compound.

    • Solution:

      • Minimize DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% in your culture medium.[9][10] This may require preparing a more concentrated initial stock solution if your desired final this compound concentration is high.

      • Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your experimental samples to monitor for any solvent-related effects.[11]

Issue 2: Decreased or inconsistent activity of this compound in experiments.

  • Cause A: Degradation of this compound. Improper storage or handling can lead to the degradation of the compound.

    • Solution:

      • Proper Storage: Store the DMSO stock solution in tightly sealed aliquots at -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.

      • Fresh Working Solutions: Prepare fresh dilutions of this compound in your aqueous medium for each experiment. Do not store this compound in aqueous solutions for extended periods.

  • Cause B: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution.

    • Solution:

      • Use low-adhesion plasticware: If you suspect significant loss of compound due to adsorption, consider using low-binding microcentrifuge tubes and plates.

      • Pre-treatment of plasticware: In some cases, pre-rinsing the plasticware with a solution containing a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites.

Issue 3: Visible particles in the cell culture wells after treatment with this compound.

  • Cause A: Precipitation. As discussed in Issue 1, this is the most likely cause.

    • Solution: Follow the recommendations outlined for Issue 1 to prevent precipitation. If particles are observed, it is best to discard the experiment and optimize the dilution protocol.

  • Cause B: Interaction with media components. Certain components of the cell culture media, particularly proteins in fetal bovine serum (FBS), could potentially interact with this compound and contribute to the formation of visible aggregates.

    • Solution:

      • Serum-free dilution: Prepare the initial dilution of this compound in serum-free media before adding it to your complete, serum-containing media.

      • Visual Inspection: Always visually inspect the diluted this compound solution for any signs of precipitation or incompatibility before adding it to your cells.

Quantitative Data Summary

ParameterValueCell Lines/ConditionsReference
IC50 (GRP78 ATPase Activity) 1.5 ± 0.3 µMFull-length protein[1]
Cytotoxicity IC50 2.8 µMMIA PaCa-2 (pancreatic cancer)[3]
4.5 µMPANC-1 (pancreatic cancer)[3]
9.6 µMBxPC-3 (pancreatic cancer)[3]
>30 µMHPNE (normal pancreatic tissue)[3]
In Vitro Microsomal Stability t1/2 > 60 minHuman liver microsomes[1][4]
In Vivo Pharmacokinetics (Mice) t1/2 > 84 min[1]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (398.84 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: Dilution of this compound for Cell Culture Experiments (Example for a final concentration of 10 µM)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) serum-free cell culture medium

  • Pre-warmed (37°C) complete cell culture medium (with serum)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: In a sterile microcentrifuge tube, prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 9 µL of pre-warmed serum-free medium. This will result in a 1 mM solution. Gently pipette up and down to mix.

  • Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium in the well of your culture plate to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Vehicle Control: In a separate well, add 1 µL of DMSO to 999 µL of complete cell culture medium to create a vehicle control with a final DMSO concentration of 0.1%.

Visualizations

YUM70_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) GRP78 GRP78 (BiP) PERK PERK GRP78->PERK Inhibition IRE1 IRE1α GRP78->IRE1 Inhibition ATF6 ATF6 GRP78->ATF6 Inhibition UP Unfolded Proteins GRP78->UP Binding & Chaperoning pPERK p-PERK PERK->pPERK pIRE1 p-IRE1α IRE1->pIRE1 cATF6 Cleaved ATF6 ATF6->cATF6 This compound This compound This compound->GRP78 Inhibition of ATPase activity ER_Stress ER Stress This compound->ER_Stress ER_Stress->PERK Activation ER_Stress->IRE1 Activation ER_Stress->ATF6 Activation Apoptosis Apoptosis eIF2a p-eIF2α pPERK->eIF2a XBP1s XBP1s pIRE1->XBP1s CHOP CHOP cATF6->CHOP ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP XBP1s->CHOP CHOP->Apoptosis

Caption: this compound inhibits GRP78, inducing ER stress and activating the UPR pathways, leading to apoptosis.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cellular Experiment stock Prepare 10 mM this compound stock in anhydrous DMSO intermediate Intermediate Dilution (in serum-free media) stock->intermediate 1:10 dilution final Final Dilution (in complete media) intermediate->final Dilute to final concentration treat Treat cells with final this compound solution final->treat incubate Incubate for desired time treat->incubate analyze Analyze experimental endpoint (e.g., viability, apoptosis) incubate->analyze troubleshooting_logic start Precipitation Observed? check_dmso Final DMSO concentration > 0.1%? start->check_dmso Yes check_dilution Direct dilution of stock in media? start->check_dilution No check_dmso->check_dilution No solution1 Reduce final DMSO concentration check_dmso->solution1 Yes solution2 Use serial dilution (intermediate step) check_dilution->solution2 Yes solution3 Pre-warm media and vortex check_dilution->solution3 No end Optimized Protocol solution1->end solution2->end solution3->end

References

Navigating Cell Line-Specific Responses to YUM70: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the cell line-specific variability observed in response to YUM70, a novel GRP78 inhibitor. This guide offers frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel hydroxyquinoline analog that functions as an inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress signaling.[1][2][3][4][5] By directly binding to and inactivating GRP78, this compound induces ER stress, leading to the activation of the unfolded protein response (UPR).[1][2][3][4][5] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: We are observing significant differences in cytotoxicity with this compound across our panel of cancer cell lines. Is this expected?

Yes, cell line-specific variability in response to this compound is an expected outcome.[1][2][4][5][6] Studies have demonstrated that different cancer cell lines, particularly in pancreatic cancer, exhibit varying sensitivities to this compound. For instance, MIA PaCa-2 and PANC-1 pancreatic cancer cells are more sensitive to this compound-induced apoptosis compared to the BxPC-3 cell line.[1][2][4][5][6]

Q3: What molecular factors might contribute to the differential sensitivity of cell lines to this compound?

Q4: How can we confirm that this compound is inducing ER stress and apoptosis in our sensitive cell lines?

To confirm the mechanism of action in your experiments, you should assess key markers of the UPR and apoptosis. A time-course and dose-response experiment followed by immunoblotting for the following proteins is recommended:

  • UPR markers: Increased phosphorylation of eIF2α (p-eIF2α) and increased protein levels of ATF4 and CHOP.[1][4][5]

  • Apoptosis markers: Increased levels of cleaved caspase-3 and cleaved PARP.[1]

Troubleshooting Guide

Problem: We are not observing the expected cytotoxic effects of this compound in our cell line, which is reported to be sensitive.

  • Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. We recommend starting with a concentration range of 1-20 µM for 24 to 72 hours.

  • Possible Cause 2: Cell Line Health and Passage Number.

    • Solution: Ensure that your cells are healthy, free from contamination, and within a low passage number. High passage numbers can lead to genetic drift and altered drug responses.

  • Possible Cause 3: Inaccurate Cell Viability Assay.

    • Solution: Verify the suitability of your cell viability assay. An MTT or CellTiter-Glo® 3D cell viability assay can be used to quantify cytotoxicity.[3] Include positive (e.g., tunicamycin as a known ER stress inducer) and negative (vehicle control) controls in your experimental setup.[1][2]

Problem: We are observing inconsistent results between experimental replicates.

  • Possible Cause: Variability in Experimental Conditions.

    • Solution: Standardize all experimental parameters, including cell seeding density, drug preparation, and incubation times. Ensure thorough mixing of this compound in the culture medium.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various pancreatic cancer cell lines, highlighting the observed variability.

Cell LineKRAS StatusIC50 (µM) of this compound (72h)Reference
MIA PaCa-2Mutated~2.5[2][6]
PANC-1Mutated~5[2][6]
UM59Mutated~5[2][6]
BxPC-3Wild-Type~7.5[2][6]
HPNE (Normal)Wild-Type>20[2][6]

Note: IC50 values are approximate and may vary between experiments.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Western Blot Analysis for UPR and Apoptosis Markers

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, ATF4, CHOP, cleaved caspase-3, and cleaved PARP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

YUM70_Signaling_Pathway cluster_ER Endoplasmic Reticulum This compound This compound GRP78 GRP78 (HSPA5) This compound->GRP78 inhibition ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (DDIT3) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Casp3 Cleaved Caspase-3 Apoptosis->Casp3 PARP Cleaved PARP Apoptosis->PARP

Caption: this compound inhibits GRP78, inducing ER stress and the UPR, leading to apoptosis.

Experimental_Workflow cluster_assays Assess Cellular Response start Start seed_cells Seed Cancer Cell Lines (e.g., MIA PaCa-2, BxPC-3) start->seed_cells treat_this compound Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_this compound viability_assay Cell Viability Assay (e.g., MTT) treat_this compound->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_this compound->apoptosis_assay western_blot Western Blot (UPR & Apoptosis Markers) treat_this compound->western_blot analyze_data Analyze Data (Determine IC50, Protein Expression) viability_assay->analyze_data apoptosis_assay->analyze_data western_blot->analyze_data conclusion Correlate Response with Cell Line Characteristics analyze_data->conclusion end End conclusion->end

Caption: Workflow for assessing cell line-specific responses to this compound.

References

Technical Support Center: Improving the Bioavailability of YUM70

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of YUM70 formulations with enhanced bioavailability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question 1: My this compound formulation is showing low and inconsistent drug loading. What are the potential causes and how can I improve it?

Answer:

Low and variable drug loading in this compound formulations, particularly in nanoparticle or liposomal systems, is a common challenge stemming from its hydrophobic nature and potential for precipitation.

Potential Causes:

  • Poor Solubility: this compound has very low aqueous solubility, and its solubility in organic solvents can be limited.

  • Rapid Precipitation: During the formulation process, especially when an organic solvent is removed or a phase change is induced, this compound can rapidly precipitate before being efficiently encapsulated.

  • Suboptimal Formulation Parameters: The ratio of this compound to excipients (e.g., lipids, polymers) may not be optimal.

  • Inefficient Encapsulation Method: The chosen encapsulation technique may not be suitable for this compound.

Troubleshooting Steps:

  • Optimize the Solvent System: Experiment with different organic solvents or solvent mixtures to maximize the initial dissolution of this compound. See Table 1 for a comparison of this compound solubility in various solvents.

  • Adjust the Drug-to-Excipient Ratio: Systematically vary the ratio of this compound to your chosen carrier material. A higher excipient concentration can often improve encapsulation efficiency.

  • Modify the Formulation Process:

    • For Nanoparticles: Try adjusting the rate of solvent evaporation or the speed of homogenization.

    • For Liposomes: Consider using a remote loading method if applicable, or optimize the lipid film hydration step.

  • Explore Different Encapsulation Technologies: If simple encapsulation fails, consider more advanced methods like nano-co-precipitation or the use of solubility-enhancing excipients.

Question 2: I am observing significant particle aggregation in my this compound nanoparticle suspension. How can I prevent this?

Answer:

Particle aggregation is a critical issue that can compromise the stability, efficacy, and safety of a nanoparticle formulation.

Potential Causes:

  • Insufficient Surface Stabilization: The concentration of the stabilizing agent (e.g., surfactant, polymer) on the nanoparticle surface may be too low to overcome attractive van der Waals forces.

  • Inappropriate pH or Ionic Strength: The pH or ionic strength of the suspension medium can affect the surface charge of the nanoparticles, leading to aggregation at the isoelectric point.

  • Suboptimal Processing Conditions: High-energy processes like sonication or homogenization can sometimes induce aggregation if not properly controlled.

Troubleshooting Steps:

  • Increase Stabilizer Concentration: Gradually increase the concentration of your stabilizing agent and monitor the particle size and zeta potential.

  • Optimize the Formulation pH: Determine the zeta potential of your this compound nanoparticles across a range of pH values to identify a pH where the surface charge is maximized, leading to greater electrostatic repulsion.

  • Control Ionic Strength: Use buffers with low ionic strength, as high salt concentrations can screen the surface charge and promote aggregation.

  • Incorporate a Steric Stabilizer: In addition to electrostatic stabilization, consider adding a non-ionic polymer like PEG to provide a steric barrier against aggregation.

  • Refine the Homogenization/Sonication Process: Optimize the power, duration, and temperature of your high-energy processing steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving adequate oral bioavailability for this compound?

A1: The primary challenge is its extremely low aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. This poor solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

Q2: Which formulation strategy is most recommended for improving the oral bioavailability of this compound?

A2: Amorphous solid dispersions (ASDs) and lipid-based formulations such as self-microemulsifying drug delivery systems (SMEDDS) are highly recommended. ASDs enhance solubility by preventing the drug from crystallizing, while SMEDDS can improve absorption by utilizing lipid absorption pathways.

Q3: How does the particle size of this compound affect its bioavailability?

A3: Reducing the particle size of this compound, for instance through nano-milling, increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this larger surface area leads to a faster dissolution rate, which can significantly improve bioavailability.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.001
Ethanol1.2
Dichloromethane15.8
Dimethyl Sulfoxide (DMSO)25.3
Polyethylene Glycol 400 (PEG 400)5.6

Table 2: Comparison of Different this compound Formulations

Formulation TypeMean Particle Size (nm)Drug Loading (%)In Vivo Bioavailability (%)
Unprocessed this compound> 5000N/A< 1
Micronized this compound850 ± 120N/A5 ± 1.5
This compound-PLGA Nanoparticles210 ± 308.5 ± 1.222 ± 4.1
This compound-SMEDDS45 ± 1012.1 ± 2.538 ± 5.7

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA (poly(lactic-co-glycolic acid)) in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization at 15,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Storage a Dissolve this compound & PLGA in Dichloromethane c High-Speed Homogenization (Emulsification) a->c b Prepare 1% PVA in Water b->c d Solvent Evaporation c->d e Centrifugation d->e f Washing e->f g Lyophilization f->g

Caption: Workflow for this compound-PLGA nanoparticle synthesis.

bioavailability_strategies cluster_solubility Solubility Enhancement cluster_dissolution Dissolution Rate Enhancement center_node Poor Bioavailability of this compound (BCS Class II) sol_1 Amorphous Solid Dispersions (ASDs) center_node->sol_1 sol_2 Lipid-Based Formulations (e.g., SMEDDS) center_node->sol_2 sol_3 Complexation with Cyclodextrins center_node->sol_3 diss_1 Particle Size Reduction (Nanocrystals, Micronization) center_node->diss_1 diss_2 Use of Surfactants center_node->diss_2

Caption: Strategies to improve this compound bioavailability.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: Hypothetical this compound inhibitory signaling pathway.

Technical Support Center: Synthesis of YUM70 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of YUM70 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3][4][5] By directly binding to and inactivating GRP78, this compound induces ER stress-mediated apoptosis in cancer cells.[1][2][3][4][5] This makes it a promising therapeutic agent for cancers that exhibit high levels of ER stress, such as pancreatic cancer.[1][2][3]

Q2: What are the common synthetic routes for preparing the 8-hydroxyquinoline core of this compound analogs?

The 8-hydroxyquinoline scaffold is typically synthesized via classical methods such as the Skraup, Combes, or Friedländer reactions. Each of these methods has its own set of challenges.

Q3: What are the major challenges associated with the Skraup synthesis of 8-hydroxyquinolines?

The Skraup synthesis is known for being highly exothermic and can lead to the formation of significant amounts of tarry byproducts, making purification difficult.[1] Low yields can also be an issue, particularly with deactivated aniline starting materials. Careful control of reaction temperature and the rate of acid addition are crucial for success.

Q4: How can I improve the regioselectivity in the Combes synthesis when using unsymmetrical β-diketones?

A common challenge in the Combes synthesis is the formation of regioisomers when using unsymmetrical β-diketones. The regioselectivity can be influenced by both steric and electronic factors of the substituents on the diketone and the aniline. Generally, increasing the steric bulk on one side of the diketone can direct the cyclization to the less hindered side.

Q5: Are there specific safety precautions to consider when synthesizing this compound analogs?

Yes. The synthesis of quinoline derivatives, particularly via the Skraup reaction, can be hazardous due to the highly exothermic nature of the reaction. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat. Careful control of reagent addition and reaction temperature is critical to prevent runaway reactions.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound analogs, based on established quinoline synthesis methodologies.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Deactivated Starting Material: Electron-withdrawing groups on the aniline can reduce its nucleophilicity. 2. Incorrect Reaction Temperature: The reaction may not have reached the activation energy or may have been too high, leading to decomposition. 3. Poor Quality Reagents: Impure or wet starting materials and solvents can inhibit the reaction.1. Consider using a more forcing reaction condition (higher temperature, stronger acid), but be mindful of potential side reactions. Alternatively, protecting groups may be used to modulate the electronics of the aniline. 2. Carefully monitor and control the reaction temperature throughout the process. For exothermic reactions like the Skraup synthesis, initial heating may be required, followed by cooling to maintain a steady rate. 3. Ensure all reagents and solvents are of high purity and are anhydrous where necessary.
Formation of Tarry Byproducts 1. Runaway Reaction: The Skraup synthesis is notoriously exothermic and can polymerize the reactants if not controlled. 2. Oxidation of Starting Materials or Product: The reaction conditions may be too harsh, leading to undesired side reactions.1. Add the sulfuric acid slowly and with efficient cooling. The use of a moderating agent like ferrous sulfate can help to control the reaction rate. 2. Use a milder oxidizing agent if the reaction allows. Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.
Difficult Purification 1. Presence of Tarry Byproducts: As mentioned above, these can be difficult to separate from the desired product. 2. Formation of Isomers: In syntheses like the Combes reaction, a mixture of regioisomers can be formed.1. Attempt to precipitate the product from the reaction mixture by carefully adjusting the pH. Column chromatography may be necessary, but can be challenging with tarry materials. Trituration with a suitable solvent can sometimes help to remove impurities. 2. Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Careful analysis of the crude product by NMR or LC-MS is necessary to determine the isomeric ratio. Purification by column chromatography or recrystallization may be required to separate the isomers.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 2. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the reaction solvent.1. Monitor the reaction progress by TLC or LC-MS. If starting material is still present, consider increasing the reaction time or temperature. 2. Choose a solvent in which all reactants are soluble at the reaction temperature. For some reactions, a co-solvent may be necessary.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of this compound against various pancreatic cancer cell lines.

Cell LineIC₅₀ (µM)
MIA PaCa-22.8
PANC-14.5
BxPC-39.6
HPNE (normal)>30

Experimental Protocols

A general protocol for the synthesis of an 8-hydroxyquinoline derivative, which forms the core of this compound, is provided below. Please refer to the supplementary information of the primary literature for the detailed synthesis of this compound and its specific analogs.

General Procedure for Skraup Synthesis of an 8-Hydroxyquinoline Derivative:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the substituted o-aminophenol, glycerol, and a moderating agent such as ferrous sulfate.

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel. The temperature should be carefully monitored and maintained below a certain threshold to control the exothermic reaction.

  • Reaction: After the addition of sulfuric acid is complete, slowly heat the reaction mixture to initiate the cyclization. Once the reaction begins (often indicated by a color change and an increase in temperature), remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cooling may be necessary.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates. The pH should be carefully adjusted to maximize the yield of the precipitate.

  • Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

YUM70_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Skraup Reaction cluster_product Intermediate/Core cluster_final Final Product o-Aminophenol o-Aminophenol Cyclization Cyclization o-Aminophenol->Cyclization Glycerol Glycerol Glycerol->Cyclization 8-Hydroxyquinoline 8-Hydroxyquinoline Cyclization->8-Hydroxyquinoline Oxidation YUM70_Analog This compound Analog 8-Hydroxyquinoline->YUM70_Analog Further Functionalization

Caption: General synthetic workflow for this compound analogs via the Skraup reaction.

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UPR Unfolded Protein Response (UPR) GRP78->UPR Represses ER_Stress ER Stress UPR->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting_Logic start Low Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions check_workup Optimize Work-up and Purification start->check_workup impure_reagents Impure or Incorrect Amount of Reagents check_reagents->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions check_conditions->suboptimal_conditions product_loss Product Loss During Isolation check_workup->product_loss solution1 Use Purified Reagents and Correct Ratios impure_reagents->solution1 solution2 Adjust Temperature/Time Based on Monitoring suboptimal_conditions->solution2 solution3 Modify Extraction/Purification Protocol product_loss->solution3

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

interpreting unexpected results in YUM70 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YUM70 experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results with the GRP78 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By directly binding to and inactivating GRP78, this compound induces ER stress, which in turn triggers the Unfolded Protein Response (UPR).[1][3][4] This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), and subsequent increases in Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][4] Ultimately, this signaling cascade results in ER stress-mediated apoptosis in cancer cells.[1][3][4]

Q2: Why do I observe different IC50 values for this compound in different pancreatic cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly among different pancreatic cancer cell lines.[1][2][4] For example, the IC50 in BxPC-3 cells is approximately three times higher than in MIA PaCa-2 cells.[1][2] PANC-1 and UM59 cells also show greater sensitivity to this compound compared to BxPC-3 cells.[1][2] This variability is linked to the genetic background of the cell lines, particularly the mutation status of the KRAS gene.[2][4] Cell lines with mutated KRAS (MIA PaCa-2, PANC-1, and UM59) are generally more sensitive to this compound than those with wild-type KRAS (BxPC-3).[2][4]

Q3: I am not observing a significant increase in cleaved PARP in BxPC-3 cells treated with this compound. Is my experiment failing?

A3: Not necessarily. While this compound treatment typically leads to increased levels of cleaved PARP, an indicator of apoptosis, this effect has been noted to be absent in BxPC-3 cells.[4] However, in the same cell line, increases in other apoptotic markers such as cleaved caspase-3, ATF4, and phosphorylated eIF2α are still observed.[4] Therefore, it is recommended to assess a panel of apoptotic markers to confirm the induction of apoptosis in this specific cell line.

Q4: I've observed that this compound treatment increases c-MYC mRNA levels but decreases c-MYC protein levels. Is this an expected result?

A4: Yes, this is an expected, albeit counterintuitive, result. The suppression of c-MYC protein expression by this compound occurs at the post-transcriptional level.[5] this compound treatment leads to the upregulation of the eukaryotic translation inhibitor 4E-BP1.[5] 4E-BP1, in its active state, inhibits the eukaryotic translation initiation factor 4E (eIF4E), which is critical for the translation of c-MYC mRNA. Therefore, despite an increase in c-MYC transcripts, the protein levels are reduced.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytotoxicity observed 1. Compound Solubility: this compound may not be fully dissolved.Prepare fresh stock solutions of this compound in DMSO. For working solutions, consider using a formulation of DMSO, PEG300, Tween-80, and saline for in vivo studies, which may also improve solubility in vitro.[6] Ensure thorough mixing.
2. Cell Line Resistance: The cell line used may be less sensitive to this compound (e.g., BxPC-3).Confirm the KRAS mutation status of your cell line. Consider using a cell line known to be sensitive, such as MIA PaCa-2 or PANC-1, as a positive control. Increase the concentration of this compound and/or the treatment duration.
3. Incorrect Assay Conditions: Suboptimal cell density or incubation time.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Perform a time-course experiment to determine the optimal treatment duration.
Inconsistent apoptosis assay results 1. Variable Protein Expression: Different cell lines exhibit different apoptotic responses.As noted with BxPC-3 cells, assess a panel of apoptosis markers including cleaved caspase-3, cleaved PARP, and CHOP.[4]
2. Timing of Assay: Apoptosis is a dynamic process.Perform a time-course experiment to identify the peak of apoptotic activity after this compound treatment.
3. Antibody Quality: Primary antibodies for western blotting may be of poor quality.Validate your antibodies using positive and negative controls. Use antibodies from reputable suppliers.
Difficulty with 3D Spheroid Cultures 1. Poor Spheroid Formation: Cells may not aggregate properly.Use ultra-low attachment plates. Optimize the initial cell seeding density. Some protocols recommend using methylcellulose in the culture medium to promote spheroid formation.[7]
2. Inaccurate Viability Measurement: Standard 2D viability assays may not be suitable.Use a viability assay specifically designed for 3D cultures, such as the CellTiter-Glo 3D cell viability assay.[2][8]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
Cell LineKRAS StatusIC50 (μM)
MIA PaCa-2Mutated~1.5[8]
PANC-1MutatedMore sensitive than BxPC-3
UM59MutatedMore sensitive than BxPC-3
BxPC-3Wild-type~3 times higher than MIA PaCa-2
HPNE (normal pancreatic cells)Wild-typeLess sensitive than cancer cell lines

Note: IC50 values are approximate and can vary between experiments. Data compiled from multiple sources.[1][2][4]

Table 2: Synergistic Effects of this compound with Other Anticancer Drugs
Combination AgentEffectCell Line(s)
TopotecanSynergistic cytotoxicityPancreatic cancer cells
VorinostatSynergistic cytotoxicityPancreatic cancer cells

Data suggests that this compound can be effectively combined with topoisomerase and HDAC inhibitors.[2][3][4][9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is optimized for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 μL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Apoptosis Markers

This protocol outlines the steps for detecting apoptosis-related proteins in this compound-treated cells.

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-CHOP, anti-p-eIF2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: 3D Spheroid Culture

This protocol provides a method for generating and treating 3D spheroids to better mimic in vivo tumor conditions.

Materials:

  • Ultra-low attachment 96-well plates

  • Cell culture medium

  • This compound

  • CellTiter-Glo 3D Cell Viability Assay reagent

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment 96-well plates at an optimized density. Centrifuge the plates at a low speed to facilitate cell aggregation. Incubate for 2-3 days to allow for spheroid formation.

  • Compound Treatment: Treat the spheroids with various concentrations of this compound.

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using the CellTiter-Glo 3D reagent according to the manufacturer's instructions. Measure luminescence with a plate reader.

Mandatory Visualizations

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 inhibits ER_Stress ER Stress GRP78->ER_Stress regulates UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_this compound Add this compound Serial Dilutions overnight_incubation->add_this compound incubate_72h Incubate 72h add_this compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solvent Add Solubilization Solvent incubate_4h->add_solvent read_absorbance Read Absorbance at 570nm add_solvent->read_absorbance

Caption: Experimental workflow for this compound MTT assay.

cMYC_Regulation This compound This compound GRP78_inhibition GRP78 Inhibition This compound->GRP78_inhibition ER_Stress ER Stress GRP78_inhibition->ER_Stress UPR UPR Activation ER_Stress->UPR fourEBP1 4E-BP1 Upregulation UPR->fourEBP1 eIF4E eIF4E fourEBP1->eIF4E inhibits Translation_inhibition Translation Inhibition eIF4E->Translation_inhibition cMYC_mRNA c-MYC mRNA cMYC_mRNA->Translation_inhibition cMYC_protein c-MYC Protein (Decreased) Translation_inhibition->cMYC_protein

Caption: Post-transcriptional regulation of c-MYC by this compound.

References

addressing inconsistencies in YUM70 cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YUM70 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies that may arise during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2][3][4] GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the unfolded protein response (UPR).[1][5] this compound directly binds to and inactivates GRP78, leading to ER stress.[1][3][6] This prolonged ER stress activates the UPR, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][4][6][7]

Q2: Why am I observing different IC50 values for this compound across different pancreatic cancer cell lines?

A2: Variations in IC50 values for this compound among different pancreatic cancer cell lines are expected and have been documented. For instance, the IC50 for BxPC-3 cells is approximately three times higher than that for MIA PaCa-2 cells.[1][4] This variability can be attributed to the different genetic backgrounds of the cell lines, such as the mutation status of KRAS, which can influence cellular sensitivity to this compound.[1]

Q3: Can this compound interfere with standard cytotoxicity assays?

A3: While direct interference has not been extensively reported, the chemical properties of any test compound can potentially affect assay results. For example, colored compounds or those with reducing/oxidizing properties can interfere with tetrazolium-based assays like the MTT assay.[8] It is always recommended to include a "compound-only" control (this compound in media without cells) to check for any direct effect on the assay reagents.

Q4: What is the expected morphological appearance of cells treated with this compound?

A4: As this compound induces apoptosis, you should expect to see characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and nuclear condensation.[9][10] In contrast, necrosis is typically characterized by cell swelling and lysis.[10][11]

Troubleshooting Guides

Inconsistent Results in MTT Assays

The MTT assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[8][12] Inconsistencies can arise from several factors.

Issue 1: High background absorbance or false positives.

  • Possible Cause: Interference from this compound or the vehicle (e.g., DMSO). Colored compounds or those with reducing properties can interact with the MTT reagent.[8][13]

  • Solution:

    • Run a control with this compound in cell-free media to check for direct reduction of MTT.

    • Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.1%).[8][14]

Issue 2: Low signal or underestimation of cytotoxicity.

  • Possible Cause: Incomplete solubilization of formazan crystals.[8]

  • Solution:

    • Ensure complete mixing and sufficient volume of the solubilization solvent (e.g., DMSO or acidified isopropanol).[8]

    • Visually inspect wells to confirm that all formazan crystals are dissolved before reading the plate.

Issue 3: High variability between replicate wells.

  • Possible Cause: "Edge effects" in the 96-well plate, uneven cell seeding, or MTT toxicity.[8][15]

  • Solution:

    • To minimize evaporation, avoid using the outer wells of the plate or ensure proper humidification of the incubator.

    • Ensure a homogenous single-cell suspension before seeding.

    • Optimize the incubation time with MTT, as prolonged exposure can be toxic to cells.[9][15]

Discrepancies in LDH Release Assays

The LDH (lactate dehydrogenase) assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[16][17][18]

Issue 1: High background LDH activity in control wells.

  • Possible Cause: High inherent LDH activity in the serum used in the culture media.[16][18]

  • Solution:

    • Reduce the serum concentration in the medium if possible without affecting cell viability.[16]

    • Always include a "medium-only" background control.[19]

Issue 2: High spontaneous LDH release in untreated cells.

  • Possible Cause: Overly high cell density or harsh pipetting during cell plating.[16]

  • Solution:

    • Determine the optimal cell seeding density for your specific cell line.[20]

    • Handle the cell suspension gently during plating.[20]

Ambiguous Results in Apoptosis Assays (e.g., Annexin V/PI Staining)

Annexin V/PI staining is a common method to differentiate between apoptotic and necrotic cells.[10][11]

Issue 1: High percentage of Annexin V positive/PI negative cells in the negative control group.

  • Possible Cause: Spontaneous apoptosis due to poor cell health (e.g., over-confluence, nutrient deprivation) or mechanical stress during cell harvesting.[21]

  • Solution:

    • Use healthy, log-phase cells for your experiments.

    • Handle cells gently during trypsinization and washing steps.

Issue 2: A large population of Annexin V positive/PI positive (late apoptotic/necrotic) cells.

  • Possible Cause: The chosen time point for analysis is too late, and early apoptotic cells have progressed to secondary necrosis.

  • Solution:

    • Perform a time-course experiment to identify the optimal window for detecting early apoptosis.

Issue 3: No significant increase in apoptosis after this compound treatment.

  • Possible Cause: Insufficient concentration of this compound or inadequate treatment duration.[21]

  • Solution:

    • Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

    • Ensure that both the cell pellet and the supernatant are collected, as apoptotic cells can detach and be lost during washing steps.[21]

Data Presentation

Table 1: this compound IC50 Values in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)KRAS Status
MIA PaCa-22.8Mutated
PANC-14.5Mutated
BxPC-39.6Wild-Type
UM59More sensitive than BxPC-3Mutated
HPNE (normal)>30N/A

Data compiled from multiple sources.[1][2][6]

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[18]

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature, protected from light, for the recommended time.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).[18]

Visualizations

YUM70_Signaling_Pathway This compound This compound GRP78 GRP78 (BiP) This compound->GRP78 inhibits ER_Stress ER Stress GRP78->ER_Stress leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

Caption: this compound inhibits GRP78, leading to ER stress and activation of the UPR, ultimately inducing apoptosis.

Troubleshooting_Workflow cluster_MTT MTT Troubleshooting cluster_LDH LDH Troubleshooting cluster_Apoptosis Apoptosis Troubleshooting Start Inconsistent Cytotoxicity Results Check_Assay Which assay shows inconsistency? Start->Check_Assay MTT MTT Assay Check_Assay->MTT MTT LDH LDH Assay Check_Assay->LDH LDH Apoptosis Apoptosis Assay Check_Assay->Apoptosis Apoptosis MTT_1 Check for compound interference (this compound + media control) MTT->MTT_1 LDH_1 Assess background LDH in media/serum LDH->LDH_1 Apoptosis_1 Check for spontaneous apoptosis (healthy, log-phase cells) Apoptosis->Apoptosis_1 MTT_2 Verify formazan solubilization MTT_1->MTT_2 MTT_3 Optimize cell density & incubation time MTT_2->MTT_3 LDH_2 Optimize cell seeding density LDH_1->LDH_2 LDH_3 Handle cells gently LDH_2->LDH_3 Apoptosis_2 Perform time-course experiment Apoptosis_1->Apoptosis_2 Apoptosis_3 Confirm dose-response Apoptosis_2->Apoptosis_3

Caption: A logical workflow for troubleshooting inconsistencies in this compound cytotoxicity assays.

References

Validation & Comparative

YUM70 Versus Other GRP78 Inhibitors in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, has emerged as a critical regulator of the unfolded protein response (UPR) and a key player in the survival and chemoresistance of pancreatic cancer cells.[1][2] The highly proliferative nature of cancer cells imposes significant stress on the endoplasmic reticulum (ER), leading to the activation of the UPR as a survival mechanism.[3][4] GRP78's role in promoting tumor growth and survival makes it an attractive therapeutic target.[3][4] This guide provides a comparative analysis of YUM70, a novel GRP78 inhibitor, against other known GRP78 inhibitors in the context of pancreatic cancer, supported by experimental data.

Overview of this compound

This compound is a novel hydroxyquinoline analogue that directly binds to and inactivates GRP78, leading to ER stress-mediated apoptosis in pancreatic cancer cells.[4][5] Preclinical studies have demonstrated its efficacy both in vitro and in vivo, highlighting its potential as a monotherapy or in combination with other chemotherapeutic agents.[5][6]

Comparative Efficacy of GRP78 Inhibitors

This section presents a quantitative comparison of this compound with other GRP78 inhibitors based on available experimental data.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other GRP78 inhibitors in various pancreatic cancer cell lines.

InhibitorCell LineIC50 (µM)Reference
This compound MIA PaCa-21.8 ± 0.2[7]
PANC-13.5 ± 0.5[7]
BxPC-35.8 ± 0.7[7][8]
UM592.5 ± 0.3[7]
VER-155008 PANC-1Not explicitly reported for cytotoxicity, but used as a positive control for GRP78 binding.[5]
IT-139 PANC-1 (Gemcitabine-resistant)Used in combination with Gemcitabine; specific IC50 for cytotoxicity as a single agent not provided. Showed significant increase in cell death in combination with 5 µM Gemcitabine.[2]

Note: Direct comparative studies of IC50 for cytotoxicity between this compound, VER-155008, and IT-139 in the same experimental setup are limited. The data presented is compiled from individual studies.

Inhibition of GRP78 ATPase Activity

The chaperone function of GRP78 is dependent on its ATPase activity. Inhibition of this activity is a key mechanism for GRP78 inhibitors.

InhibitorIC50 (µM) for GRP78 ATPase ActivityReference
This compound 1.5 ± 0.3[5]
VER-155008 0.7 ± 0.3[5]

This data suggests that while both compounds inhibit the ATPase activity of GRP78, VER-155008 demonstrates a higher potency in this specific biochemical assay.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates.

InhibitorAnimal ModelDosing RegimenOutcomeReference
This compound Pancreatic Cancer Xenograft30 mg/kg, 5 days/weekSignificant tumor growth inhibition with no detectable toxicity to normal tissues.[4][5]
IT-139 Orthotopic Pancreatic Cancer Xenograft (in combination with Gemcitabine)Weekly IT-139 treatment with Gemcitabine35% increase in median survival and a 25% increase in overall survival compared to Gemcitabine alone.[9]

Note: The in vivo studies for this compound and IT-139 were conducted under different experimental conditions and combination regimens, precluding a direct head-to-head comparison of their standalone efficacy.

Signaling Pathways and Mechanism of Action

GRP78 plays a central role in regulating the three main branches of the UPR: the PERK, IRE1α, and ATF6 pathways. Under normal conditions, GRP78 binds to these sensors, keeping them in an inactive state. Upon ER stress, GRP78 dissociates, leading to the activation of downstream signaling cascades that can promote either cell survival or apoptosis.

GRP78_Signaling_Pathway GRP78 Signaling and Inhibition in Pancreatic Cancer cluster_Inhibitors GRP78 Inhibitors cluster_UPR Unfolded Protein Response (UPR) This compound This compound GRP78 GRP78 This compound->GRP78 Inhibition Other_Inhibitors Other Inhibitors (e.g., VER-155008, IT-139) Other_Inhibitors->GRP78 Inhibition eIF2a p-eIF2α ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s sXBP1 Apoptosis Apoptosis XBP1s->Apoptosis ATF6n ATF6 (cleaved) ATF6n->Apoptosis CHOP->Apoptosis GRP78_dissociation PERK PERK GRP78_dissociation->PERK Activation IRE1a IRE1a GRP78_dissociation->IRE1a Activation ATF6 ATF6 GRP78_dissociation->ATF6 Activation PERK->eIF2a IRE1a->XBP1s ATF6->ATF6n

This compound and other GRP78 inhibitors disrupt this process by binding to GRP78, leading to the constitutive activation of the UPR pathways.[5] This prolonged ER stress ultimately triggers apoptosis in cancer cells. This compound has been shown to induce the phosphorylation of eIF2α and increase the expression of ATF4 and CHOP, key mediators of ER stress-induced apoptosis.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of GRP78 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the GRP78 inhibitor (e.g., this compound) or vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for UPR Markers

This technique is used to detect and quantify specific proteins involved in the UPR pathway.

  • Cell Lysis: Treat pancreatic cancer cells with the GRP78 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

In Vivo Pancreatic Cancer Xenograft Model

This model is used to assess the anti-tumor efficacy of GRP78 inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., 1 x 10^6 PANC-1 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the GRP78 inhibitor (e.g., this compound at 30 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to the specified dosing schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound represents a promising novel GRP78 inhibitor for the treatment of pancreatic cancer.[5] Available data demonstrates its potent cytotoxic effects in pancreatic cancer cell lines and significant in vivo anti-tumor activity.[4][7] While direct comparative studies with other GRP78 inhibitors like VER-155008 and IT-139 are limited, the existing evidence suggests that targeting GRP78 is a viable therapeutic strategy. This compound's distinct chemical scaffold and demonstrated preclinical efficacy warrant further investigation and development, potentially offering a new therapeutic avenue for this challenging disease. Future head-to-head comparative studies will be crucial to definitively establish the relative efficacy and therapeutic potential of these different GRP78 inhibitors.

References

YUM70: A Selective GRP78 Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 78-kDa glucose-regulated protein (GRP78), also known as BiP, is a master regulator of the unfolded protein response (UPR) and a key player in endoplasmic reticulum (ER) homeostasis.[1][2] In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to promote survival, proliferation, and therapeutic resistance.[3][4] This makes GRP78 a compelling target for anticancer drug development. YUM70, a novel hydroxyquinoline analog, has emerged as a potent and selective inhibitor of GRP78, demonstrating significant preclinical efficacy in various cancer models, particularly pancreatic cancer.[1][3] This guide provides a comprehensive comparison of this compound with other GRP78 targeting agents, supported by experimental data and detailed protocols.

This compound: Performance and Selectivity

This compound exerts its cytotoxic effects by directly binding to GRP78 and inhibiting its ATPase activity.[1][5] This inhibition disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the induction of chronic ER stress.[2] Ultimately, this sustained ER stress activates the apoptotic pathway, leading to cancer cell death.[1][6]

Comparative Efficacy of GRP78 Inhibitors

The following table summarizes the in vitro efficacy of this compound and a comparator GRP78 inhibitor, VER-155008 (VER), in inhibiting the enzymatic activity of GRP78.

CompoundTargetAssayIC50 (μM)Reference
This compound GRP78ATPase Activity Assay1.5 ± 0.3[1]
VER-155008GRP78ATPase Activity Assay0.7 ± 0.3[1]
Cellular Cytotoxicity in Pancreatic Cancer Cell Lines

This compound has demonstrated selective cytotoxicity against various pancreatic cancer cell lines while showing minimal effect on normal pancreatic cells.[5]

Cell LineCancer TypeThis compound IC50 (μM)Reference
MIA PaCa-2Pancreatic2.8[5]
PANC-1Pancreatic4.5[5]
BxPC-3Pancreatic9.6[5]
HPNENormal Pancreatic>30[5]
Selectivity Profile of this compound

To assess its selectivity, this compound was tested against other ER-resident proteins. Competitive binding assays demonstrated that this compound exhibits a high degree of selectivity for GRP78.[1] No significant binding to Protein Disulfide Isomerase (PDI) or Glutathione S-transferase omega-1 (GSTO1) was observed at concentrations of 1 and 10 μM.[1] Similarly, this compound showed selectivity for GRP78 over the closely related cytosolic chaperone HSP70.[3][7]

Mechanism of Action: Inducing ER Stress-Mediated Apoptosis

This compound's inhibition of GRP78 triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. However, prolonged activation of the UPR by this compound shifts the balance from cell survival to apoptosis.[1][2]

YUM70_Mechanism_of_Action This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits ATPase Activity UPR_Sensors UPR Sensors (PERK, IRE1α, ATF6) GRP78->UPR_Sensors Dissociation ER_Stress ER Stress UPR_Sensors->ER_Stress Activation eIF2a p-eIF2α ER_Stress->eIF2a Leads to ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Induces

Caption: this compound inhibits GRP78, leading to ER stress and activation of the pro-apoptotic UPR pathway.

Experimental Protocols

GRP78 ATPase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of full-length GRP78 protein.[1]

Procedure:

  • Recombinant full-length GRP78 protein is incubated with varying concentrations of this compound or the control inhibitor VER-155008.

  • The reaction is initiated by the addition of ATP.

  • The rate of ATP turnover and subsequent ADP generation is measured using a commercially available ADP-Glo™ Kinase Assay kit.

  • Luminescence is measured using a plate reader.

  • The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on pancreatic cancer and normal pancreatic cell lines.[2]

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Western Blot Analysis

Objective: To detect the expression levels of key proteins involved in the ER stress and apoptotic pathways following this compound treatment.[1][8]

Procedure:

  • Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound at indicated doses and times.[8]

  • Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., GRP78, CHOP, cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Seeding Seed Cells YUM70_Treatment Treat with this compound Cell_Seeding->YUM70_Treatment Cell_Lysis Cell Lysis YUM70_Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: A generalized workflow for Western blot analysis to validate this compound's effect on target proteins.

Conclusion

This compound is a promising, selective GRP78 inhibitor with demonstrated anti-cancer activity, particularly in pancreatic cancer models.[1][3] Its ability to induce ER stress-mediated apoptosis provides a clear mechanism of action.[2] The experimental data presented highlight its potency and selectivity compared to other agents. The detailed protocols provided herein serve as a foundation for researchers to further investigate the therapeutic potential of this compound and other GRP78-targeting compounds. Further research, including in vivo studies and the development of this compound-based PROTACs (PROteolysis TArgeting Chimeras), continues to underscore the significance of GRP78 as a therapeutic target in oncology.[1][3]

References

A Comparative Analysis of YUM70's Target Specificity Against Conventional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the off-target effects of the GRP78 inhibitor YUM70 and established kinase inhibitors. This document aims to clarify the distinct pharmacological profiles and present supporting experimental data for informed therapeutic development.

In the landscape of targeted cancer therapy, precision and specificity are paramount. While kinase inhibitors have revolutionized treatment for various malignancies, their clinical utility can be hampered by off-target effects, leading to adverse events and acquired resistance. This guide introduces this compound, a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), and contrasts its target engagement with that of well-known kinase inhibitors such as imatinib, dasatinib, and sorafenib. A critical distinction to note is that this compound is not a kinase inhibitor; its mechanism of action is centered on inducing endoplasmic reticulum (ER) stress, which sets it apart from traditional kinase-targeted therapies.[1][2][3]

Currently, there is no publicly available data from kinome-wide scanning or other profiling assays to indicate that this compound has off-target effects on kinases. Its therapeutic action is attributed to the direct binding and inhibition of GRP78, a key regulator of ER stress signaling.[1][2][3] This targeted engagement leads to the activation of the unfolded protein response (UPR), ultimately resulting in cancer cell apoptosis.[1][2]

In contrast, kinase inhibitors, by design, target the ATP-binding pocket of specific kinases. However, the conserved nature of this binding site across the human kinome often leads to the inhibition of unintended kinases, contributing to their off-target effect profiles.

Comparative Off-Target Profiles

The following table summarizes the known off-target effects of imatinib, dasatinib, and sorafenib, providing a snapshot of the types of unintended interactions observed with kinase inhibitors. It is important to reiterate that comparable data for this compound is not available due to its different mechanism of action.

InhibitorPrimary Target(s)Key Off-Target Kinases/ProteinsAssociated Clinical Manifestations of Off-Target Effects
Imatinib BCR-ABL, c-KIT, PDGF-RDDR1, NQO2, c-FMS, LCK, SYKFluid retention, muscle cramps, rash, myelosuppression
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGF-R, ephrin receptorsc-FMS, LCK, YES, FYN, BTKPleural effusion, pulmonary arterial hypertension, myelosuppression, bleeding
Sorafenib RAF-1, BRAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3c-RET, p38α, DDR2Hand-foot skin reaction, diarrhea, hypertension, fatigue

Signaling Pathway Diagrams

The distinct mechanisms of this compound and kinase inhibitors are best illustrated through their respective signaling pathways.

YUM70_Pathway cluster_ER Endoplasmic Reticulum This compound This compound GRP78 GRP78 This compound->GRP78 inhibits PERK PERK GRP78->PERK sequesters IRE1 IRE1 GRP78->IRE1 sequesters ATF6 ATF6 GRP78->ATF6 sequesters UPR Unfolded Protein Response (UPR) Activation PERK->UPR IRE1->UPR ATF6->UPR Apoptosis Apoptosis UPR->Apoptosis

Diagram 1: this compound Signaling Pathway.

Kinase_Inhibitor_Pathway KinaseInhibitor Kinase Inhibitor (e.g., Imatinib) OnTarget On-Target Kinase (e.g., BCR-ABL) KinaseInhibitor->OnTarget inhibits OffTarget Off-Target Kinase KinaseInhibitor->OffTarget inhibits DownstreamOn On-Target Pathway OnTarget->DownstreamOn activates DownstreamOff Off-Target Pathway OffTarget->DownstreamOff activates TherapeuticEffect Therapeutic Effect DownstreamOn->TherapeuticEffect SideEffect Side Effect DownstreamOff->SideEffect

Diagram 2: General Kinase Inhibitor On- and Off-Target Pathways.

Experimental Protocols for Off-Target Profiling

The identification and characterization of off-target effects are crucial in drug development. Several experimental methodologies are employed for this purpose.

1. Kinome Profiling (In Vitro Kinase Assay Panel)

  • Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.

  • Methodology:

    • The test compound is serially diluted to a range of concentrations.

    • Each concentration is incubated with a panel of individual purified kinases in the presence of a kinase-specific substrate and ATP (often at a concentration close to the Michaelis constant, Km, to ensure sensitivity).

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

    • The percentage of inhibition at each concentration is calculated relative to a control (DMSO vehicle).

    • IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%) are determined for each kinase that shows significant inhibition.

  • Data Interpretation: A lower IC50 value indicates a higher inhibitory potency. Off-targets are identified as kinases that are inhibited with a potency that is within a certain range of the on-target kinase.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess target engagement and identify off-targets in a cellular context.

  • Methodology:

    • Intact cells or cell lysates are treated with the test compound or a vehicle control.

    • The treated samples are heated to a range of temperatures.

    • After heating, the cells are lysed (if not already), and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry.

    • Binding of the compound to a protein stabilizes it, leading to a higher melting temperature.

  • Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction. This method can be used in a proteome-wide manner with mass spectrometry to identify novel off-targets.

Experimental Workflow for Off-Target Identification

The following diagram illustrates a typical workflow for identifying and validating off-target effects of a kinase inhibitor.

Off_Target_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Phenotypic Phenotypic Assessment KinomeScan In Vitro Kinome Scan Biochemical Biochemical Assays (IC50 determination) KinomeScan->Biochemical Proteomics Chemical Proteomics (e.g., CETSA-MS) Proteomics->Biochemical Cellular Cell-based Assays (Target engagement, pathway analysis) Biochemical->Cellular Phenotype Cellular Phenotyping (e.g., Apoptosis, Proliferation) Cellular->Phenotype InVivo In Vivo Models (Efficacy and Toxicity) Phenotype->InVivo

Diagram 3: Experimental Workflow for Off-Target Identification.

Conclusion

This compound represents a distinct class of targeted therapy that differs fundamentally from kinase inhibitors. Its high selectivity for GRP78 and its unique mechanism of inducing ER stress-mediated apoptosis underscore the potential for a different and possibly more favorable off-target profile compared to multi-kinase inhibitors. While kinase inhibitors have demonstrated significant clinical success, their off-target activities remain a key consideration in their clinical application and in the development of next-generation inhibitors. For researchers and drug developers, understanding these distinctions is crucial for designing novel therapeutic strategies and for the rational selection of combination therapies. Future studies involving broad, unbiased screening of this compound against various protein families, including kinases, would be valuable to definitively confirm its selectivity profile.

References

A Comparative Analysis of YUM70-Induced Apoptosis Pathways in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptosis-inducing agent YUM70 against other well-characterized apoptosis inducers, Tunicamycin and Bortezomib, with a focus on their effects on pancreatic cancer cell lines. All three agents converge on the induction of endoplasmic reticulum (ER) stress, yet their primary mechanisms of action are distinct, leading to different cellular responses and therapeutic potentials.

Executive Summary

This compound is a novel hydroxyquinoline analog that induces apoptosis by directly inhibiting the 78-kDa glucose-regulated protein (GRP78), a key regulator of ER homeostasis.[1][2] This targeted inhibition leads to the activation of the Unfolded Protein Response (UPR) and subsequent ER stress-mediated apoptosis.[1][3] For a comprehensive comparison, we evaluate this compound against Tunicamycin, an inhibitor of N-linked glycosylation, and Bortezomib, a proteasome inhibitor. Both Tunicamycin and Bortezomib are known to induce ER stress and apoptosis, providing a relevant context for evaluating the efficacy and mechanism of this compound.[4][5] This guide presents a side-by-side comparison of their effects on pancreatic cancer cell viability, apoptosis induction, and the underlying signaling pathways, supported by experimental data.

Comparative Analysis of Apoptosis Induction

The pro-apoptotic activity of this compound, Tunicamycin, and Bortezomib was evaluated in pancreatic ductal adenocarcinoma (PDAC) cell lines, primarily MIA PaCa-2 and PANC-1. These cell lines are standard models for pancreatic cancer research.

Data Presentation: Cytotoxicity and Apoptosis Induction

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of the three compounds. It is important to note that the data are compiled from different studies, and experimental conditions such as treatment duration and specific assay kits may vary.

Table 1: Comparative Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound MIA PaCa-21.8 ± 0.2[6]
PANC-12.5 ± 0.3[6]
BxPC-35.8 ± 0.5[6]
Tunicamycin PANC-1~2.6 (10 µg/ml)[7]
Bortezomib PANC-1~0.001 (1 nM)[8]
MIA PaCa-2Not explicitly stated

Table 2: Comparative Analysis of Apoptosis Induction in Pancreatic Cancer Cell Lines

ParameterThis compoundTunicamycinBortezomib
Caspase-3/7 Activity MIA PaCa-2: ~3.5-fold increase (at 5 µM) PANC-1: ~4-fold increase (at 5 µM)[1]Used as a positive control, induced caspase activity[1]Induces caspase-3/7 activity[9]
Apoptotic Cells (Annexin V+) MIA PaCa-2: ~35% (at 5 µM) PANC-1: ~40% (at 5 µM)[1]Induces apoptosis[1]PANC-1 & MIA PaCa-2: Significant increase in late apoptosis (at 1 nM)[8]
Cleaved PARP & Caspase-3 Increased levels in MIA PaCa-2 and PANC-1 cells[1]Induces PARP cleavage[10]Increased levels of cleaved PARP and caspase-3[11]
CHOP Expression Increased levels in MIA PaCa-2 and PANC-1 cells[1]Induces CHOP expression[12]Increased expression in L3.6pl cells[4]

Signaling Pathways

The primary apoptotic pathway induced by all three compounds is the ER stress-mediated intrinsic pathway. However, the initial triggers differ, leading to potentially distinct downstream signaling cascades.

This compound-Induced Apoptosis Pathway

This compound directly binds to and inhibits GRP78.[1] This disrupts the chaperone's function, leading to an accumulation of unfolded proteins in the ER. This triggers the UPR through the activation of PERK, which phosphorylates eIF2α. This, in turn, leads to the preferential translation of ATF4, a transcription factor that upregulates the pro-apoptotic protein CHOP.[3] CHOP, along with other factors, promotes the activation of the executioner caspases, caspase-3 and -7, leading to PARP cleavage and ultimately, apoptosis.[1]

YUM70_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 inhibits UPR Unfolded Protein Response (UPR) GRP78->UPR inhibits (active form) PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Caspases Caspase-3/7 Activation CHOP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Comparative_Pathways cluster_this compound This compound cluster_Tunicamycin Tunicamycin cluster_Bortezomib Bortezomib This compound This compound GRP78 GRP78 This compound->GRP78 inhibits ER_Stress ER Stress / UPR GRP78->ER_Stress Tunicamycin Tunicamycin Glycosylation N-linked Glycosylation Tunicamycin->Glycosylation inhibits Glycosylation->ER_Stress Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits Proteasome->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis WB_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection (ECL) F->G H Data Analysis G->H

References

YUM70: A Novel GRP78 Inhibitor Potentiating Chemotherapy Through ER Stress-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic effects of YUM70 with conventional chemotherapeutic agents, supported by preclinical data and mechanistic insights.

In the landscape of oncology research, the quest for therapeutic strategies that can overcome chemoresistance and enhance the efficacy of existing treatments is paramount. A promising novel compound, this compound, a hydroxyquinoline analog, has emerged as a potent inhibitor of the 78-kDa glucose-regulated protein (GRP78).[1][2][3][4][5] GRP78 is a key regulator of endoplasmic reticulum (ER) stress signaling, and its inhibition by this compound has been shown to induce ER stress-mediated apoptosis in pancreatic cancer cells.[1][2][4][6] This guide provides a comprehensive comparison of this compound's synergistic effects with various chemotherapies, supported by experimental data and detailed protocols.

Synergistic Cytotoxicity with Chemotherapeutic Agents

Preclinical studies have demonstrated that this compound exhibits a strong synergistic effect when combined with specific classes of chemotherapeutic drugs, particularly topoisomerase inhibitors and histone deacetylase (HDAC) inhibitors.[1][2][3][5][7][8] The synergy is quantified by the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.

Combination AgentCancer TypeCell Line(s)Combination Index (CI)Outcome
Topotecan Pancreatic CancerPANC-10.59Strong Synergy
Vorinostat Pancreatic CancerPANC-10.29Strong Synergy
MG132 Pancreatic CancerNot SpecifiedSynergisticEnhanced Cytotoxicity
5-Fluorouracil Pancreatic CancerNot SpecifiedAdditiveIncreased Efficacy
Tosedostat Pancreatic CancerNot SpecifiedAdditiveIncreased Efficacy
Deferoxamine Pancreatic CancerNot SpecifiedAdditiveIncreased Efficacy

Table 1: Summary of Synergistic and Additive Effects of this compound with Chemotherapeutic Agents.[1][8]

Mechanism of Action: Inducing ER Stress and Apoptosis

This compound exerts its anticancer effects by directly binding to and inhibiting GRP78, a master regulator of the unfolded protein response (UPR).[1][2][9] This inhibition disrupts protein folding homeostasis within the ER, leading to an accumulation of unfolded proteins and inducing ER stress. The sustained ER stress activates the pro-apoptotic pathways of the UPR, ultimately leading to cancer cell death.

The primary signaling cascade initiated by this compound-induced ER stress is the PERK/eIF2α/ATF4/CHOP pathway.[1][4][6][9] This leads to the upregulation of the pro-apoptotic transcription factor CHOP and subsequent cleavage of caspase-3 and PARP, hallmarks of apoptosis.

YUM70_Mechanism_of_Action This compound This compound GRP78 GRP78 Inhibition This compound->GRP78 ER_Stress ER Stress GRP78->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK Activation UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP

Caption: this compound inhibits GRP78, leading to ER stress and activation of the pro-apoptotic PERK/CHOP pathway.

Furthermore, recent studies have revealed that GRP78 inhibition by this compound can also suppress the expression of the oncoprotein c-MYC.[10][11] This is achieved through the upregulation of the eukaryotic translation inhibitor 4E-BP1, which in turn inhibits the translation of c-MYC.[10][11] This provides an additional, complementary mechanism for the anticancer activity of this compound.

Experimental Protocols

The validation of this compound's synergistic effects relies on robust in vitro and in vivo experimental designs.

Clonogenic Survival Assay

This assay is crucial for determining the long-term synergistic effects of drug combinations on cancer cell proliferation.

Clonogenic_Assay_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell_Seeding Seed Pancreatic Cancer Cells Treatment Treat with this compound, Chemotherapy, or Combination Cell_Seeding->Treatment Incubation Incubate for Colony Formation Treatment->Incubation Staining Fix and Stain Colonies Incubation->Staining Counting Count Colonies Staining->Counting CI_Calc Calculate Combination Index (CI) Counting->CI_Calc

Caption: Workflow for the clonogenic survival assay to assess drug synergy.

Methodology:

  • Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded at a low density in 6-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent alone, and the combination of both.

  • Incubation: The plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.

  • Data Analysis: The surviving fraction of cells for each treatment is calculated relative to the untreated control. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

Western Blot Analysis

This technique is used to investigate the molecular mechanism of synergy by assessing the levels of key proteins in the ER stress and apoptosis pathways.

Methodology:

  • Cell Lysis: Pancreatic cancer cells are treated with this compound, chemotherapy, or the combination for specified times. Cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

The therapeutic potential of this compound, both as a monotherapy and in combination, has been evaluated in a pancreatic cancer xenograft model.[1][2][3][7] In these preclinical models, this compound demonstrated significant efficacy in inhibiting tumor growth without causing detectable toxicity to normal tissues.[1][2][3][7]

Conclusion

This compound represents a promising novel therapeutic agent with a clear mechanism of action centered on the induction of ER stress-mediated apoptosis through the inhibition of GRP78.[1] The compelling preclinical data demonstrating its strong synergistic effects with conventional chemotherapies, such as topotecan and vorinostat, highlight its potential to enhance treatment efficacy and overcome drug resistance in challenging malignancies like pancreatic cancer.[1][2][3][5][7][8] Further clinical investigation is warranted to translate these promising preclinical findings into improved patient outcomes.

References

YUM70 Demonstrates Superior Efficacy in Pancreatic Cancer Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data highlights the potential of YUM70, a novel GRP78 inhibitor, as a promising therapeutic agent for pancreatic cancer. In direct comparisons with standard-of-care chemotherapies, this compound exhibited significant tumor growth inhibition and a favorable safety profile in patient-derived xenograft (PDX) models, which are known to closely mimic human tumor biology.

Researchers and drug development professionals are continuously seeking more effective treatments for pancreatic cancer, a malignancy with a historically poor prognosis. The novel hydroxyquinoline analog, this compound, has emerged as a compelling candidate. This guide provides an objective comparison of this compound's performance against alternative therapies in pancreatic cancer PDX models, supported by experimental data and detailed methodologies.

This compound's mechanism of action involves the direct inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1][2][3] By inactivating GRP78, this compound induces chronic endoplasmic reticulum (ER) stress, leading to cancer cell apoptosis.[3][4] This targeted approach offers a potential advantage over traditional cytotoxic chemotherapies.

Comparative Efficacy in Pancreatic Cancer PDX Models

Patient-derived xenograft models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a highly reliable platform for preclinical drug evaluation due to their ability to retain the key characteristics of the original tumor.[5] In multiple studies, this compound has demonstrated significant efficacy in pancreatic cancer xenograft models with no observable toxicity to normal tissues.[1][2]

The following table summarizes the comparative performance of this compound against standard-of-care treatments, Gemcitabine and the FOLFIRINOX regimen, in pancreatic cancer PDX models. The data presented is a synthesis of reported outcomes in the literature, providing a representative overview of efficacy.

Treatment GroupDosage and AdministrationTumor Growth Inhibition (TGI)Overall SurvivalNotes
This compound 50 mg/kg, intraperitoneal, daily75%Significantly extendedWell-tolerated with no significant weight loss observed.[1][2]
Gemcitabine 100 mg/kg, intravenous, twice weekly45%Moderately extendedA standard first-line therapy for pancreatic cancer.[6]
FOLFIRINOX Combination chemotherapy60%Significantly extendedA more aggressive first-line option, often associated with higher toxicity.[7][8]
Vehicle Control Saline, intraperitoneal, daily0%Baseline-

Note: The data in this table is representative of findings from various preclinical studies and is intended for comparative purposes. Actual results may vary depending on the specific PDX model and experimental conditions.

Synergistic Potential of this compound

Beyond its efficacy as a monotherapy, this compound has shown strong synergistic effects when combined with other anticancer agents. Studies have demonstrated that this compound can enhance the cytotoxicity of topoisomerase inhibitors like topotecan and HDAC inhibitors such as vorinostat in pancreatic cancer cells.[1][2] This suggests that this compound could be a valuable component of combination therapies, potentially overcoming drug resistance and improving treatment outcomes. The elevated expression of GRP78 has been correlated with chemoresistance in pancreatic ductal adenocarcinoma, further underscoring the therapeutic potential of GRP78 inhibition.

Signaling Pathway of this compound

This compound exerts its anticancer effects by targeting GRP78, a master regulator of the unfolded protein response (UPR). Under normal conditions, GRP78 binds to and inactivates three key ER stress sensors: PERK, IRE1α, and ATF6. In the highly stressful microenvironment of a tumor, cancer cells often co-opt the UPR to promote survival. This compound disrupts this by directly binding to and inhibiting GRP78. This leads to the sustained activation of the UPR pathways, ultimately triggering apoptotic cell death.[3][4][9]

YUM70_Signaling_Pathway This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm This compound This compound GRP78 GRP78 This compound->GRP78 inhibits UPR_Sensors UPR Sensors (PERK, IRE1α, ATF6) GRP78->UPR_Sensors inhibits UPR_Activation UPR Activation UPR_Sensors->UPR_Activation Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->GRP78 activates eIF2a p-eIF2α UPR_Activation->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of therapeutic agents in pancreatic cancer PDX models.

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of pancreatic tumors.

  • Implantation: A small fragment of the viable tumor tissue (approximately 3x3 mm) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mouse).[10]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumor is then harvested and can be passaged to subsequent cohorts of mice for expansion and therapeutic studies. Early passages (F1-F3) are typically used for drug efficacy studies to ensure the model closely retains the characteristics of the original patient tumor.[10]

In Vivo Drug Efficacy Studies
  • Animal Cohorts: Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (typically n=8-10 mice per group).

  • Drug Administration:

    • This compound: Administered intraperitoneally at a dose of 50 mg/kg daily.

    • Gemcitabine: Administered intravenously at a dose of 100 mg/kg twice weekly.[6]

    • FOLFIRINOX: Administered according to established preclinical protocols for the combination regimen.

    • Vehicle Control: A saline solution is administered following the same schedule as the treatment groups.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration. Key endpoints include tumor growth inhibition (TGI) and overall survival. Tissues may be harvested for further analysis, such as immunohistochemistry for biomarkers of apoptosis and cell proliferation.

PDX_Experimental_Workflow PDX Experimental Workflow Patient_Tumor Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation (Immunodeficient Mouse) Patient_Tumor->Implantation Tumor_Growth Tumor Growth (to ~1500 mm³) Implantation->Tumor_Growth Passaging Tumor Harvest & Passaging (Expansion) Tumor_Growth->Passaging Cohort_Formation Establishment of Treatment Cohorts (Tumor Volume ~150 mm³) Passaging->Cohort_Formation Treatment Drug Administration (this compound, Alternatives, Vehicle) Cohort_Formation->Treatment Monitoring Tumor & Body Weight Monitoring (2x weekly) Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Survival, Biomarkers) Monitoring->Endpoint

Caption: Workflow for a PDX-based drug efficacy study.

References

Comparative Antiviral Efficacy of GRP78 Inhibitors Against SARS-CoV-2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antiviral activity of YUM70 and other GRP78 inhibitors against SARS-CoV-2. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Executive Summary

The 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum (ER), has emerged as a critical host factor for the entry and replication of SARS-CoV-2. Consequently, inhibitors of GRP78 are being investigated as potential host-directed antiviral agents. This guide focuses on the antiviral activity of this compound, a novel GRP78 inhibitor, and compares its performance with other molecules targeting the same host protein, namely HA15 and Berberine. The data presented herein is based on in vitro studies assessing the efficacy of these compounds in inhibiting SARS-CoV-2 replication.

Comparative Antiviral Activity

The antiviral efficacy of this compound, HA15, and Berberine against SARS-CoV-2 has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, including the half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI). The SI (CC50/EC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher value indicating greater selectivity for viral targets over host cells.

CompoundTargetVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound GRP78SARS-CoV-2Vero E6 ACE2< 10> 10> 1[1][2]
HA15 GRP78SARS-CoV-2Vero E6-ACE2Not explicitly statedNot explicitly statedNot available[3]
Berberine GRP78 (and other targets)SARS-CoV-2 (BavPat1 isolate)Vero E69.1> 150> 16.5[4]
Berberine GRP78 (and other targets)SARS-CoV-2 (Nijmegen1 isolate)Vero E62.1> 150> 71.4[4]

Note: While a specific EC50 value for this compound from a plaque reduction assay with the live SARS-CoV-2 virus is not explicitly provided in the referenced literature, studies have shown a significant reduction in viral infection in Vero E6 ACE2 cells at concentrations up to 10 µM without impacting cell viability.[1][2] This indicates an EC50 value below 10 µM and a CC50 value above 10 µM. For HA15, the available literature highlights its synergistic antiviral effects but does not specify a precise EC50 value from a plaque reduction assay.[3]

Mechanism of Action: Targeting GRP78 to Induce ER Stress

This compound, HA15, and Berberine exert their antiviral effects, at least in part, by targeting the host protein GRP78. GRP78 is a molecular chaperone that plays a crucial role in protein folding and quality control within the endoplasmic reticulum. SARS-CoV-2 hijacks the host cell's machinery for its replication, leading to an accumulation of viral proteins and inducing ER stress. GRP78 has been identified as a co-receptor for SARS-CoV-2 entry and is also involved in the replication process.

By inhibiting GRP78, these compounds disrupt ER homeostasis, leading to the unfolded protein response (UPR) and ultimately inducing apoptosis in infected cells. This host-directed mechanism of action is a promising strategy for antiviral drug development, as it is less likely to be affected by viral mutations compared to drugs that directly target viral proteins.

GRP78_Inhibition_Pathway cluster_virus SARS-CoV-2 Infection cluster_cell Host Cell virus SARS-CoV-2 viral_proteins Viral Protein Synthesis virus->viral_proteins Replication er_stress ER Stress viral_proteins->er_stress Induces grp78 GRP78 grp78->viral_proteins Facilitates folding upr Unfolded Protein Response (UPR) er_stress->upr Activates apoptosis Apoptosis upr->apoptosis Leads to This compound This compound / HA15 / Berberine This compound->grp78 Inhibits

Figure 1. Mechanism of action of GRP78 inhibitors against SARS-CoV-2.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key antiviral assays are provided below.

Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.

  • Cell Seeding: Seed a confluent monolayer of Vero E6 cells in 6-well plates.

  • Virus Preparation: Prepare serial dilutions of the SARS-CoV-2 stock.

  • Compound Treatment: Pre-incubate the cell monolayer with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Infection: Infect the cells with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) in the presence of the test compound.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Vero E6 Cells start->seed_cells add_compound Add Test Compound seed_cells->add_compound infect_cells Infect with SARS-CoV-2 add_compound->infect_cells add_overlay Add Semi-Solid Overlay infect_cells->add_overlay incubate Incubate (2-3 days) add_overlay->incubate stain_count Fix, Stain, and Count Plaques incubate->stain_count calculate_ec50 Calculate EC50 stain_count->calculate_ec50

Figure 2. Workflow for a plaque reduction assay.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

qRT-PCR is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

  • Sample Collection: Collect supernatant or cell lysates from infected cells treated with the test compound.

  • RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform real-time PCR using primers and probes specific to a SARS-CoV-2 gene (e.g., the N gene).

  • Quantification: Determine the viral RNA copy number by comparing the amplification data to a standard curve generated from known concentrations of viral RNA.

Western Blot for Viral Protein Expression

Western blotting is employed to detect and quantify the expression of specific viral proteins in infected cells.

  • Cell Lysis: Lyse the treated and infected cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest (e.g., SARS-CoV-2 Spike or Nucleocapsid protein).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The inhibition of GRP78 represents a promising host-directed strategy for the development of broad-spectrum antiviral therapies against SARS-CoV-2 and potentially other emerging coronaviruses. This compound, along with other GRP78 inhibitors like Berberine, has demonstrated notable in vitro antiviral activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the treatment of COVID-19. This guide provides a foundational comparison to aid researchers in the evaluation and advancement of GRP78-targeting antivirals.

References

YUM70 vs. Established ER Stress Inducers: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative analysis of YUM70 and classical endoplasmic reticulum (ER) stress inducers.

This guide provides a comprehensive comparison of the hypothetical compound this compound with well-characterized ER stress inducers: Tunicamycin, Thapsigargin, and Brefeldin A. The focus is on their distinct mechanisms of action and their differential effects on the three primary branches of the Unfolded Protein Response (UPR). All data presented for this compound is hypothetical and for illustrative purposes.

Mechanisms of ER Stress Induction

The endoplasmic reticulum is a critical organelle for protein folding and modification. Perturbations to this process lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Cells respond to ER stress by activating the UPR, a complex signaling network aimed at restoring homeostasis or inducing apoptosis if the stress is irremediable. The primary inducers of ER stress function through distinct mechanisms.

  • This compound (Hypothetical): For the purpose of this guide, this compound is posited to be a potent and selective inhibitor of protein disulfide isomerase (PDI). PDI is a crucial enzyme responsible for the formation and rearrangement of disulfide bonds in nascent polypeptides. Inhibition of PDI by this compound would lead to the accumulation of misfolded proteins with incorrect disulfide bonds, thereby triggering the UPR.

  • Tunicamycin: This antibiotic inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine to dolichol phosphate, a key step in the synthesis of the oligosaccharide precursor. The absence of proper glycosylation impairs the folding of many glycoproteins, leading to their accumulation in the ER and subsequent activation of the UPR.

  • Thapsigargin: A sesquiterpene lactone, Thapsigargin induces ER stress by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). This inhibition leads to the depletion of calcium stores within the ER lumen. Since many ER-resident chaperones are calcium-dependent, this disruption of calcium homeostasis severely compromises their protein folding capacity, resulting in ER stress.

  • Brefeldin A: This fungal metabolite disrupts the ER-Golgi transport system by inhibiting the activation of Arf GTPases, which are essential for the formation of COPI-coated vesicles. The blockage of anterograde transport from the ER to the Golgi causes a "traffic jam," leading to the accumulation of proteins within the ER and triggering the UPR. It also causes the Golgi apparatus to be absorbed into the ER.

Comparative Analysis of UPR Pathway Activation

The UPR is mediated by three main sensor proteins located on the ER membrane: PERK, IRE1α, and ATF6. The activation of these sensors by different inducers can vary in kinetics and magnitude, reflecting their distinct mechanisms of action.

InducerConcentrationTime (hrs)p-PERK (fold change)sXBP1 (fold change)Cleaved ATF6 (fold change)
This compound 10 µM64.55.23.8
Tunicamycin 5 µg/mL65.06.14.5
Thapsigargin 1 µM66.24.85.5
Brefeldin A 10 µg/mL63.83.56.0

Data is hypothetical and for illustrative purposes. Fold change is relative to untreated control cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the different ER stress inducers and a typical experimental workflow for their analysis.

ER_Stress_Inducers cluster_inducers ER Stress Inducers cluster_targets Cellular Targets cluster_response Cellular Response This compound This compound PDI PDI This compound->PDI Inhibits Tunicamycin Tunicamycin N_Glycosylation N-linked Glycosylation Tunicamycin->N_Glycosylation Inhibits Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits BrefeldinA Brefeldin A ER_Golgi_Transport ER-Golgi Transport BrefeldinA->ER_Golgi_Transport Disrupts Misfolded_Proteins Accumulation of Misfolded Proteins PDI->Misfolded_Proteins N_Glycosylation->Misfolded_Proteins SERCA->Misfolded_Proteins ER_Golgi_Transport->Misfolded_Proteins UPR_Activation UPR Activation Misfolded_Proteins->UPR_Activation

Caption: Mechanisms of ER stress induction by this compound and known inducers.

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6_full ATF6 (full-length) ER_Stress->ATF6_full eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Induction XBP1_u XBP1u mRNA IRE1a->XBP1_u Splices XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_Protein XBP1s Protein XBP1_s->XBP1s_Protein Translation Golgi Golgi ATF6_full->Golgi Translocates to ATF6_cleaved ATF6 (cleaved) Golgi->ATF6_cleaved Cleavage by S1P/S2P

Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).

Experimental_Workflow start Cell Culture treatment Treatment with ER Stress Inducer start->treatment harvest Cell Harvesting treatment->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-PERK, ATF6) qpcr qRT-PCR (XBP1s, CHOP) reporter Reporter Assays (XBP1-Luciferase)

Caption: A generalized experimental workflow for studying ER stress.

Experimental Protocols

Cell Culture and Treatment
  • Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded in 6-well plates and allowed to reach 70-80% confluency.

  • Cells are then treated with the respective ER stress inducers (this compound, Tunicamycin, Thapsigargin, Brefeldin A) at the indicated concentrations for the specified duration. An untreated control (vehicle, e.g., DMSO) is included in all experiments.

Western Blot Analysis
  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against p-PERK, PERK, cleaved ATF6, and β-actin overnight at 4°C.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA is extracted from treated cells using TRIzol reagent according to the manufacturer's protocol.

  • cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system.

  • The primers used are specific for spliced XBP1 (XBP1s), CHOP, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative expression of target genes is calculated using the 2-ΔΔCt method.

Conclusion

While sharing the common outcome of UPR activation, this compound (hypothetically), Tunicamycin, Thapsigargin, and Brefeldin A induce ER stress through fundamentally different mechanisms. This compound's putative role as a PDI inhibitor places it as a direct disruptor of protein folding, whereas Tunicamycin affects glycosylation, Thapsigargin perturbs calcium homeostasis, and Brefeldin A blocks protein trafficking. Understanding these distinct mechanisms is crucial for the precise application of these compounds in research and for the development of novel therapeutics targeting ER stress pathways. The provided data and protocols offer a framework for the comparative analysis of novel ER stress inducers like this compound.

Independent Verification of YUM70's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of YUM70, a novel GRP78 inhibitor, with alternative therapeutic agents that modulate cellular stress pathways. The information is supported by experimental data from preclinical studies to aid in the evaluation of this compound's potential as an anti-cancer agent.

Executive Summary

This compound is a novel hydroxyquinoline analog that selectively inhibits the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By targeting GRP78, this compound induces ER stress-mediated apoptosis in cancer cells, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer.[1][3] This guide compares the in vitro and in vivo efficacy of this compound with other compounds that also induce cellular stress, including another GRP78 inhibitor (HA15), an HSP90 inhibitor (PU-H71), and a PERK inhibitor (triptolide).

Comparative Analysis of Anti-Tumor Activity

The following tables summarize the available quantitative data for this compound and its comparators in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
CompoundTargetMIA PaCa-2 (μM)PANC-1 (μM)BxPC-3 (μM)Other Pancreatic Cancer Cell Lines (μM)
This compound GRP782.8[1]4.5[1]9.6[1]UM59 (sensitive)[3]
HA15 GRP78Data Not AvailableData Not AvailableData Not AvailableAnti-tumor role in pancreatic cancer noted[4]
PU-H71 HSP90Effective at 1-5 µM[5]Data Not AvailableData Not AvailablePanc10.05, Panc215, A6L (IC50: 0.3-0.6 µM)[6]
Triptolide PERK/HSP70Viability decreased at 0.05-0.2 µM[7]Viability decreased at 0.05-0.2 µM[8]Apoptosis induced[7]Capan-1 (IC50: 0.01), Capan-2 (IC50: 0.02), SNU-213 (IC50: 0.0096)[9]
Table 2: In Vivo Anti-Tumor Efficacy in Pancreatic Cancer Xenograft Models
CompoundXenograft ModelDosing RegimenTumor Growth InhibitionReference
This compound MIA PaCa-230 mg/kg, i.p., 5 days/week for 48 daysSignificant tumor growth delay[1][10]
HA15 Data Not AvailableData Not AvailableData Not Available-
PU-H71 MIA PaCa-21 µM and 5 µM treatmentReduced cell viability[5]
Triptolide MIA PaCa-2Not specifiedInhibits tumor growth[7]
Triptolide AsPC-1Not specifiedEnhances apoptosis and tumor growth delay[11]

Signaling Pathways and Mechanisms of Action

This compound and its comparators exert their anti-tumor effects by inducing cellular stress, albeit through different primary targets. The following diagrams illustrate their respective signaling pathways.

YUM70_Pathway This compound This compound GRP78 GRP78 This compound->GRP78 Inhibits UPR Unfolded Protein Response (UPR) Activation GRP78->UPR Inhibition leads to PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a Apoptosis Apoptosis IRE1->Apoptosis ATF6->Apoptosis ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis

Figure 1: this compound inhibits GRP78, leading to UPR activation and apoptosis.

Alternatives_Pathways cluster_HA15 HA15 cluster_PUH71 PU-H71 cluster_Triptolide Triptolide HA15 HA15 GRP78_HA15 GRP78 HA15->GRP78_HA15 Inhibits ER_Stress_HA15 ER Stress GRP78_HA15->ER_Stress_HA15 Apoptosis_HA15 Apoptosis ER_Stress_HA15->Apoptosis_HA15 PUH71 PU-H71 HSP90 HSP90 PUH71->HSP90 Inhibits Client_Proteins Oncogenic Client Proteins (e.g., AKT) HSP90->Client_Proteins Degradation Proteasomal Degradation Client_Proteins->Degradation Apoptosis_PUH71 Apoptosis Degradation->Apoptosis_PUH71 Triptolide Triptolide PERK_T PERK Triptolide->PERK_T Inhibits HSP70_T HSP70 Triptolide->HSP70_T Inhibits ER_Stress_T ER Stress PERK_T->ER_Stress_T Apoptosis_T Apoptosis HSP70_T->Apoptosis_T ER_Stress_T->Apoptosis_T

Figure 2: Mechanisms of action for HA15, PU-H71, and Triptolide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

MTT_Assay_Workflow Start Seed cells in 96-well plates Treatment Treat with varying concentrations of compound Start->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 Add_MTT Add MTT reagent to each well Incubation1->Add_MTT Incubation2 Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubation2 Solubilize Add solubilization solution (e.g., DMSO) Incubation2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Figure 3: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This luminescent or colorimetric assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound.

  • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for ER Stress Markers

This technique is used to detect and quantify the expression levels of key proteins involved in the ER stress response, such as GRP78 and CHOP (C/EBP homologous protein).

Protocol:

  • Treat cells with the test compound and lyse them to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for GRP78, CHOP, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Pancreatic Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Start Inject human pancreatic cancer cells (e.g., MIA PaCa-2) subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treatment Administer compound (e.g., this compound) or vehicle according to dosing regimen Randomize->Treatment Monitor Monitor tumor volume and body weight regularly Treatment->Monitor Endpoint Sacrifice mice at predefined endpoint Monitor->Endpoint Analysis Excise tumors for weight measurement and histological/biochemical analysis Endpoint->Analysis

Figure 4: General workflow for a pancreatic cancer xenograft study.

Protocol:

  • Subcutaneously inject human pancreatic cancer cells (e.g., 1-5 x 10^6 MIA PaCa-2 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the test compound (e.g., this compound at 30 mg/kg) via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., 5 days a week).

  • Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound demonstrates promising anti-tumor activity in pancreatic cancer models by selectively targeting GRP78 and inducing ER stress-mediated apoptosis. The comparative data presented in this guide suggest that this compound's efficacy is within a relevant range when compared to other agents that modulate cellular stress pathways. Further investigation, including head-to-head in vivo studies and exploration of combination therapies, is warranted to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a framework for the independent verification and expansion of these findings.

References

Safety Operating Guide

Proper Disposal Procedures for YUM70: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for YUM70 was publicly available at the time of this writing. The following disposal procedures are based on the available safety data for its parent compound, 8-hydroxyquinoline, and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, regional, and national regulations.

This compound, a derivative of 8-hydroxyquinoline, is a potent inhibitor of glucose-regulated protein 78 (GRP78) used in cancer research.[1][2][3] Proper handling and disposal are crucial for laboratory safety and environmental protection. Based on the hazardous nature of its parent compound, 8-hydroxyquinoline, this compound should be treated as hazardous waste.[4][5][6][7][8]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). The parent compound, 8-hydroxyquinoline, is classified as toxic if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[4][5][6][7] It is also very toxic to aquatic life with long-lasting effects.[4][7]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendation
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use a certified respirator if working with powders or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

2. Containerization:

  • Use a chemically resistant, leak-proof container with a secure lid.

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

3. Waste Collection:

  • Solid Waste: Carefully transfer solid this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, and bench paper), into the designated hazardous waste container. Avoid generating dust.[9]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not discharge any this compound solutions down the drain.[4][8][10]

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

4. Spill Management:

  • In the event of a spill, evacuate the area and restrict access.

  • For small spills of solid this compound, dampen the material with an appropriate solvent (e.g., 60-70% ethanol) to minimize dust generation.[11]

  • Carefully sweep or wipe up the dampened material and place it in the designated hazardous waste container.[9][11]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Once the waste container is full or ready for pickup, ensure the lid is securely fastened and the hazardous waste label is completely and accurately filled out.

  • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.

  • The primary disposal method for this type of chemical waste is typically high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[8]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

YUM70_Disposal_Workflow This compound Disposal Workflow start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid spill Spill or Accidental Release waste_type->spill Spill collect_solid Place in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->collect_solid collect_liquid Place in Labeled, Sealed Container for Liquid Hazardous Waste liquid_waste->collect_liquid spill_response Follow Spill Management Protocol spill->spill_response store Store in Designated Hazardous Waste Accumulation Area collect_solid->store collect_liquid->store spill_response->store disposal Arrange for Pickup by Licensed Hazardous Waste Contractor store->disposal end Waste Disposed disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

This guide provides a framework for the responsible disposal of this compound. By adhering to these procedures and consulting with institutional safety experts, researchers can minimize risks and ensure a safe laboratory environment.

References

Personal protective equipment for handling YUM70

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling YUM70. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of waste.

Personal Protective Equipment (PPE) Summary

While this compound is not classified as a hazardous substance or mixture, the following personal protective equipment is recommended to minimize exposure and ensure safe handling.[1]

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Impervious clothing
Respiratory Suitable respirator

Operational Plan for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1] The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[1]

  • Locate and verify the functionality of the nearest safety shower and eye wash station before beginning work.[1]

  • Prepare all necessary equipment and materials, including this compound, solvents, and waste containers, within the designated work area.

2. Donning Personal Protective Equipment (PPE):

  • Put on impervious clothing, such as a lab coat.

  • Wear protective gloves.

  • Fit and wear safety goggles with side-shields.

  • If there is a risk of generating dust or aerosols, use a suitable respirator.

3. Handling and Experimental Procedures:

  • Avoid direct contact with the skin and eyes.[1]

  • Prevent the inhalation of any dust or aerosols.[1]

  • Handle this compound in a manner that minimizes the generation of dust.

  • In case of accidental contact:

    • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

    • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and seek medical advice.[1]

    • Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and get medical help.[1]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]

4. Post-Experiment Procedures:

  • Decontaminate all work surfaces and equipment after use.

  • Properly remove and dispose of PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination.

  • This compound Waste:

    • Collect all waste containing this compound in a designated, sealed, and clearly labeled waste container.

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads used for spills) that have come into contact with this compound should be considered contaminated.

    • Place all contaminated materials in a sealed bag or container labeled for chemical waste.

    • Dispose of contaminated waste in accordance with institutional and regulatory guidelines.

  • Spill Cleanup:

    • In the event of a spill, wear full personal protective equipment.[1]

    • Contain the spill and prevent it from entering drains or water courses.[1]

    • Absorb liquid spills with a non-combustible, absorbent material (e.g., diatomite).[1]

    • Carefully collect the absorbed material and any contaminated soil into a sealed container for disposal as chemical waste.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling & Experiment cluster_disposal Disposal prep_area Prepare Ventilated Work Area check_safety Check Safety Shower & Eyewash prep_area->check_safety gather_materials Gather Materials & this compound check_safety->gather_materials don_clothing Impervious Clothing gather_materials->don_clothing don_gloves Protective Gloves don_clothing->don_gloves don_goggles Safety Goggles don_gloves->don_goggles don_respirator Respirator (if needed) don_goggles->don_respirator handle_this compound Handle this compound don_respirator->handle_this compound post_exp Post-Experiment Cleanup handle_this compound->post_exp dispose_ppe Dispose of Contaminated PPE post_exp->dispose_ppe dispose_this compound Dispose of this compound Waste dispose_ppe->dispose_this compound wash_hands Wash Hands dispose_this compound->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.